molecular formula C19H18O7 B15601625 Deoxyfunicone

Deoxyfunicone

Cat. No.: B15601625
M. Wt: 358.3 g/mol
InChI Key: TZXWWWSFTQHNBQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyfunicone is an aromatic ketone.
This compound has been reported in Streptomyces fradiae and Penicillium with data available.

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 3,5-dimethoxy-2-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate

InChI

InChI=1S/C19H18O7/c1-5-6-11-8-15(20)14(10-26-11)18(21)17-13(19(22)25-4)7-12(23-2)9-16(17)24-3/h5-10H,1-4H3/b6-5+

InChI Key

TZXWWWSFTQHNBQ-AATRIKPKSA-N

Origin of Product

United States

Foundational & Exploratory

Deoxyfunicone: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfunicone, a γ-pyrone metabolite, stands as a noteworthy discovery in the realm of fungal secondary metabolites. First isolated from a spontaneous mutant of a resorcylide-producing Penicillium species, its structural similarity to other bioactive compounds like funicone and vermistatin (B192645) has prompted further investigation into its chemical and biological properties. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and physicochemical and biological characteristics of this compound, drawing from foundational and subsequent research. Detailed experimental methodologies are presented to facilitate replication and further exploration of this intriguing polyketide.

Discovery and Producing Organism

This compound was first reported in 1991 by Sassa, Nukina, and Suzuki.[1] It was isolated from the culture broth of a spontaneous mutant strain of an unidentified resorcylide-producing Penicillium species. This mutant strain exhibited a change in pigment production, which led to the investigation and subsequent discovery of this compound as one of its major metabolic products.[1] While initially identified from this specific mutant, this compound has since been detected in other fungi, including Talaromyces flavus and Penicillium citreonigrum, indicating a broader distribution among fungal species.[2]

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, extraction, and purification of this compound based on the initial discovery and common practices for isolating fungal secondary metabolites.

Fermentation of Penicillium sp.

A pure culture of the this compound-producing Penicillium sp. is required for inoculation. The fermentation can be carried out in liquid culture under controlled conditions to promote the production of the target metabolite.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of the fungal mycelium from a stock culture to a fresh Potato Dextrose Agar (PDA) plate.

    • Incubate the plate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

    • Prepare a spore suspension or use mycelial plugs from this plate to inoculate the liquid fermentation medium.

  • Liquid Fermentation:

    • Prepare a suitable liquid fermentation medium. A typical medium for Penicillium species consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

    • Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate the sterilized medium with the fungal inoculum.

    • Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25°C) for a specified duration, typically several days to weeks, to allow for fungal growth and metabolite production.[1]

Extraction of this compound

Following the fermentation period, the fungal biomass is separated from the culture broth, and the crude extract containing this compound is obtained.

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), multiple times to ensure complete extraction of the metabolites.

    • Combine the organic extracts.

  • Concentration: Concentrate the combined organic extracts in vacuo using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification (if necessary):

    • Combine fractions containing this compound based on TLC analysis.

    • If further purification is required, subject the combined fractions to additional chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., reversed-phase C18) and mobile phase.

Physicochemical Properties of this compound

The structure of this compound was elucidated through spectroscopic analysis.

PropertyValue
Molecular Formula C₁₉H₁₈O₇
Molecular Weight 358.3 g/mol
Appearance Not explicitly stated in the initial report, but likely a crystalline solid.
UV λmax (MeOH) Not explicitly detailed in the initial abstract.
IR νmax (KBr) The initial report indicates IR spectral data was used for structure elucidation, but specific values are not in the abstract.[1]
¹H NMR (CDCl₃) The initial report indicates ¹H NMR data was used for structure elucidation, but specific chemical shifts are not in the abstract.[1]
¹³C NMR (CDCl₃) The initial report indicates ¹³C NMR data was used for structure elucidation, but specific chemical shifts are not in the abstract.[1]
Mass Spectrometry High-resolution mass spectrometry would confirm the molecular formula.

Biological Activity

Initial studies on the biological activity of this compound revealed its effects on plant growth. It was observed to exhibit growth-stimulating activity on the radicles of Chinese cabbage and lettuce seedlings.[1] For instance, at concentrations of 10 and 50 µg/mL, an elongation of approximately 200% compared to the control was observed in Chinese cabbage seedlings.[1]

Proposed Biosynthetic Pathway

The biosynthesis of funicone-related compounds, including this compound, is believed to follow a polyketide pathway.[3] This involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes cyclization and further modifications by tailoring enzymes to yield the final product.

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Release Polyketide->Cyclization Intermediate1 Hypothetical Tricyclic Intermediate Cyclization->Intermediate1 Tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) Intermediate1->Tailoring This compound This compound Tailoring->this compound

Caption: A proposed biosynthetic pathway for this compound.

Experimental Workflow Visualization

The overall process from fungal culture to pure this compound can be visualized as a sequential workflow.

This compound Isolation Workflow This compound Isolation Workflow Start Penicillium sp. Culture Fermentation Liquid Fermentation Start->Fermentation Filtration Filtration / Centrifugation Fermentation->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelial Cake Filtration->Mycelia Extraction Solvent Extraction (Ethyl Acetate) Broth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (HPLC) TLC->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the isolation of this compound.

Conclusion

This compound represents an interesting polyketide with potential applications, as suggested by its initial bioactivity screening. The methodologies outlined in this guide, derived from the foundational discovery and general practices in natural product chemistry, provide a solid framework for the re-isolation and further investigation of this compound. Future research could focus on elucidating the complete biosynthetic pathway, exploring its full range of biological activities, and investigating its potential as a lead compound in drug discovery and development. The detailed characterization of its producing organism, the Penicillium sp. mutant, could also provide valuable insights into the regulation of secondary metabolism in fungi.

References

Deoxyfunicone: A Fungal Polyketide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfunicone is a fungal secondary metabolite belonging to the polyketide family, a diverse class of natural products known for their wide range of biological activities.[1][2] Structurally characterized by a γ-pyrone ring linked to a substituted aromatic ring, this compound has emerged as a molecule of interest for the scientific community, particularly for its potential as an antiviral agent. This technical guide provides a comprehensive overview of this compound, including its biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its biosynthesis and mechanism of action.

Chemical Structure and Properties

This compound is chemically known as methyl 3,5-dimethoxy-2-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate. Its molecular formula is C₁₉H₁₈O₇, with a molecular weight of 358.3 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₈O₇
Molecular Weight358.3 g/mol
IUPAC Namemethyl 3,5-dimethoxy-2-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate

Biological Activities and Quantitative Data

This compound has been primarily investigated for its antiviral properties, specifically as an inhibitor of HIV-1 integrase.[1] While the broader class of funicone-like compounds has been screened for various biological activities, specific quantitative data for this compound remains limited in publicly accessible literature. The following table summarizes the reported biological activities. Further research is required to establish a more comprehensive quantitative profile.

Biological TargetActivityQuantitative Data (IC₅₀/MIC)
HIV-1 IntegraseInhibitionData not available in searched literature
AnticancerNot extensively studiedData not available in searched literature
AntimicrobialNot extensively studiedData not available in searched literature

Experimental Protocols

Isolation and Purification of this compound from Fungal Cultures

The following is a generalized protocol for the isolation and purification of this compound from Penicillium or Talaromyces species, based on common methodologies for fungal secondary metabolites.[3][4][5][6]

1. Fungal Cultivation:

  • Inoculate a pure culture of the this compound-producing fungus into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth) or a solid substrate (e.g., rice medium).

  • Incubate the culture under optimal conditions of temperature, pH, and aeration for a sufficient period to allow for the production of secondary metabolites.

2. Extraction:

  • Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate. Extract the mycelial mass separately after homogenization, also with ethyl acetate.

  • Solid Culture: Dry and grind the solid fermented substrate. Extract the ground material exhaustively with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Culture Inoculation & Incubation Filtration Filtration/Drying Culture->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation ColumnChromatography Silica Gel Column Chromatography Evaporation->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC HPLC Preparative HPLC TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry HPLC->MS

Caption: A conceptual workflow for an in vitro HIV-1 integrase inhibition assay.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a large multi-domain enzyme called a polyketide synthase (PKS). [7][8]The biosynthesis of polyketides is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. While the specific gene cluster and enzymes for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the general mechanism of fungal PKSs.

The biosynthesis is thought to be initiated by a starter unit, likely acetyl-CoA, which is then sequentially extended by several malonyl-CoA extender units. The PKS enzyme complex catalyzes these condensation reactions and may also contain domains for ketoreduction, dehydration, and enoyl reduction, which modify the growing polyketide chain. The final polyketide chain undergoes cyclization and subsequent tailoring reactions, such as methylation, to yield the final this compound structure.

Putative Polyketide Biosynthesis Pathway of this compound

G cluster_assembly Polyketide Chain Assembly cluster_modification Post-PKS Modification Starter Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Starter->PKS Extender Malonyl-CoA (Extender Units) Extender->PKS Chain Linear Polyketide Chain PKS->Chain Cyclization Cyclization Chain->Cyclization Methylation Methylation Cyclization->Methylation This compound This compound Methylation->this compound

Caption: A proposed biosynthetic pathway for this compound via a polyketide synthase.

Mechanism of Action

The primary reported mechanism of action for this compound is the inhibition of HIV-1 integrase. [1]This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. By inhibiting this enzyme, this compound can block the viral life cycle. The precise molecular interactions between this compound and HIV-1 integrase have not been detailed in the available literature, but it is likely that it binds to the active site of the enzyme, preventing it from carrying out its function. Further studies are needed to elucidate the exact binding mode and inhibitory mechanism. As for its effects on cellular signaling pathways, there is currently no specific information available.

Conclusion and Future Directions

This compound is a promising fungal secondary metabolite with demonstrated potential as an HIV-1 integrase inhibitor. However, a significant gap exists in the literature regarding its quantitative biological activities, detailed experimental protocols for its production and study, and a complete understanding of its biosynthetic pathway and mechanism of action. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC₅₀ and MIC values of this compound against a range of viral, cancer, and microbial targets.

  • Optimization of Production: Developing high-yield fermentation and purification protocols.

  • Elucidation of Biosynthesis: Identifying and characterizing the polyketide synthase gene cluster responsible for this compound production to enable biosynthetic engineering approaches.

  • Mechanism of Action Studies: Investigating the precise molecular interactions with its biological targets and exploring its effects on cellular signaling pathways.

Addressing these research areas will be crucial for fully realizing the therapeutic potential of this compound and advancing its development as a potential drug candidate.

References

The Enigmatic Assembly Line: A Technical Guide to Deoxyfunicone Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyfunicone, a polyketide metabolite produced by various fungi, particularly those belonging to the genera Talaromyces and Penicillium, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon genomic and molecular evidence. While the complete pathway has not been fully elucidated in a single study, a composite picture can be assembled from research on related compounds and genome mining efforts. This document details the proposed enzymatic steps, the underlying genetic architecture, and the experimental methodologies crucial for its investigation.

Proposed Biosynthetic Pathway of this compound

This compound is a member of the funicone-like family of compounds, which are characterized by a γ-pyrone ring linked to a substituted aromatic ring. The biosynthesis is believed to follow a canonical polyketide pathway, initiated by a Type I polyketide synthase (PKS).

A proposed biosynthetic scheme for funicone-like compounds suggests that the carbon skeleton is assembled by a PKS from acetate (B1210297) and malonate units. Subsequent modifications, including cyclization, reduction, and other tailoring steps, are carried out by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been definitively identified and characterized, studies on related molecules, such as funiculosin, provide a strong predictive model.

dot digraph "this compound Biosynthesis Pathway" { graph [fontname="Arial", label="Proposed this compound Biosynthesis Pathway", labelloc=t, fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes "Acetyl-CoA" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Malonyl-CoA" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Polyketide_Synthase" [label="Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polyketide_Chain" [label="Linear Polyketide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclization_Enzymes" [label="Cyclization/Thioesterase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aromatic_Intermediate" [label="Bicyclic Aromatic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Tailoring_Enzymes" [label="Tailoring Enzymes\n(e.g., Oxygenases, Reductases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges "Acetyl-CoA" -> "Polyketide_Synthase"; "Malonyl-CoA" -> "Polyketide_Synthase"; "Polyketide_Synthase" -> "Polyketide_Chain"; "Polyketide_Chain" -> "Cyclization_Enzymes"; "Cyclization_Enzymes" -> "Aromatic_Intermediate"; "Aromatic_Intermediate" -> "Tailoring_Enzymes"; "Tailoring_Enzymes" -> "this compound"; } dot Figure 1. A high-level overview of the proposed biosynthetic pathway for this compound.

Genetic Architecture: The Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in contiguous biosynthetic gene clusters (BGCs). For polyketides like this compound, these clusters characteristically contain a gene encoding a large, multidomain PKS, alongside genes for various tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins.

While the specific this compound BGC remains to be definitively identified, genome mining of Talaromyces and Penicillium species known to produce funicone-like compounds has revealed numerous candidate PKS genes and associated clusters. The identification and functional characterization of the this compound BGC will likely involve a combination of genome sequencing, bioinformatic analysis using tools like antiSMASH, gene knockout experiments, and heterologous expression of the candidate cluster.

dot digraph "Deoxyfunicone_BGC_Workflow" { graph [fontname="Arial", label="Workflow for this compound BGC Identification", labelloc=t, fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes "Genome_Sequencing" [label="Genome Sequencing of\nProducing Fungus", fillcolor="#F1F3F4", fontcolor="#202124"]; "Bioinformatics" [label="Bioinformatic Analysis\n(e.g., antiSMASH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Candidate_BGCs" [label="Identification of\nCandidate PKS BGCs", fillcolor="#FBBC05", fontcolor="#202124"]; "Gene_Knockout" [label="Targeted Gene Knockout\nof PKS gene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_Analysis_KO" [label="Metabolite Profile Analysis\n(LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Heterologous_Expression" [label="Heterologous Expression\nof Candidate BGC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolite_Analysis_HE" [label="Metabolite Profile Analysis\n(LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Confirmation" [label="Confirmation of\nthis compound Production", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges "Genome_Sequencing" -> "Bioinformatics"; "Bioinformatics" -> "Candidate_BGCs"; "Candidate_BGCs" -> "Gene_Knockout"; "Candidate_BGCs" -> "Heterologous_Expression"; "Gene_Knockout" -> "Metabolite_Analysis_KO"; "Metabolite_Analysis_KO" -> "Confirmation" [label="Loss of production"]; "Heterologous_Expression" -> "Metabolite_Analysis_HE"; "Metabolite_Analysis_HE" -> "Confirmation" [label="Gain of production"]; } dot Figure 2. A logical workflow for the identification and validation of the this compound BGC.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetic parameters or absolute quantification of pathway intermediates, specifically for the this compound biosynthetic pathway. The generation of such data awaits the definitive identification of the BGC and the subsequent characterization of the involved enzymes.

Table 1: Hypothetical Quantitative Data for this compound Biosynthesis (Note: This table is a template for future data and does not represent currently available information.)

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
PKSAcetyl-CoA, Malonyl-CoA-----
CyclaseLinear Polyketide-----
Oxygenase 1Aromatic Intermediate-----
Reductase 1Oxidized Intermediate-----

Experimental Protocols

The following sections outline generalized protocols for key experiments that would be essential in elucidating the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate the this compound-producing fungus and extract secondary metabolites for analysis.

Protocol:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid agar (B569324) medium (e.g., Potato Dextrose Agar) with spores or mycelial plugs of the fungal strain.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period determined by the growth and production kinetics of the strain (typically 7-21 days).

  • Extraction (Liquid Culture):

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Extraction (Solid Culture):

    • Cut the agar culture into small pieces.

    • Submerge the agar pieces in an organic solvent (e.g., ethyl acetate) and sonicate or shake for several hours.

    • Filter the extract and evaporate the solvent to dryness.

  • Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gene Knockout via CRISPR-Cas9

Objective: To disrupt a candidate gene (e.g., the PKS gene) in the putative this compound BGC to confirm its role in the pathway.

Protocol:

  • gRNA Design: Design one or more guide RNAs (gRNAs) targeting the gene of interest using a suitable design tool.

  • Vector Construction: Clone the gRNA expression cassette and the Cas9 expression cassette into a suitable fungal expression vector containing a selectable marker.

  • Protoplast Preparation: Generate protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

  • Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening: Select transformants on a medium containing the appropriate selection agent. Screen colonies by PCR to identify mutants with the desired gene disruption.

  • Metabolite Analysis: Cultivate the knockout mutants and the wild-type strain under producing conditions and compare their metabolite profiles by HPLC-MS to confirm the loss of this compound production in the mutants.

dot digraph "Gene_Knockout_Workflow" { graph [fontname="Arial", label="CRISPR-Cas9 Gene Knockout Workflow", labelloc=t, fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes "gRNA_Design" [label="gRNA Design", fillcolor="#F1F3F4", fontcolor="#202124"]; "Vector_Construction" [label="Vector Construction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protoplast_Preparation" [label="Protoplast Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; "Transformation" [label="Transformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Selection" [label="Selection & Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_Analysis" [label="Metabolite Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "gRNA_Design" -> "Vector_Construction"; "Vector_Construction" -> "Transformation"; "Protoplast_Preparation" -> "Transformation"; "Transformation" -> "Selection"; "Selection" -> "Metabolite_Analysis"; } dot Figure 3. A simplified workflow for gene knockout using CRISPR-Cas9 in filamentous fungi.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the candidate this compound BGC in a heterologous fungal host to confirm its function.

Protocol:

  • BGC Cloning: Clone the entire candidate BGC into a suitable fungal expression vector or a set of vectors. This may involve techniques such as Gibson assembly or yeast-mediated recombination.

  • Host Selection: Choose a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that is known to be a good producer of secondary metabolites and has a clean metabolic background.

  • Transformation: Transform the host strain with the BGC-containing vector(s).

  • Cultivation and Analysis: Cultivate the transformed host under inducing conditions and analyze the culture extracts by HPLC-MS for the production of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in fungi presents a fascinating example of polyketide assembly and modification. While a complete picture of the pathway is yet to be fully elucidated, the tools of modern molecular biology and genomics are poised to unravel its intricacies. The definitive identification of the this compound BGC will open the door for detailed enzymatic studies, providing valuable quantitative data and enabling the targeted engineering of the pathway for the production of novel analogs with potentially enhanced or altered biological activities. This will be of significant interest to researchers in natural product chemistry, synthetic biology, and drug development.

Deoxyfunicone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfunicone, a naturally occurring γ-pyrone metabolite, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the current understanding of its mechanism of action, including its influence on specific signaling pathways, to support further research and drug development efforts.

Chemical Structure and Identification

This compound is classified as an aromatic ketone and a member of the funicone-like compounds, a class of polyketides produced by various fungi, notably species of Penicillium and Talaromyces.[1] Its molecular structure is characterized by a γ-pyrone ring linked via a carbonyl group to a substituted methyl benzoate (B1203000) moiety.

Table 1: Chemical Identifiers of this compound [2]

IdentifierValue
IUPAC Name methyl 3,5-dimethoxy-2-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate
Molecular Formula C₁₉H₁₈O₇
Molecular Weight 358.3 g/mol
SMILES C/C=C/C1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC
InChI Key TZXWWWSFTQHNBQ-AATRIKPKSA-N

Physicochemical Properties

This compound is typically isolated as a white or pale yellow powder.[3] While a specific experimental melting point is not widely reported in the literature, its physical state suggests a crystalline solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but is insoluble in water.[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Physical State White or pale yellow powder[3]
Solubility Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water[1][3]
Computed XLogP3 2.5[2]
Computed Hydrogen Bond Donor Count 0[2]
Computed Hydrogen Bond Acceptor Count 7[2]
Computed Rotatable Bond Count 6[2]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Antifungal Activity

This compound has demonstrated notable antifungal properties. It has been shown to potentiate the activity of miconazole, an established antifungal agent, against Candida albicans.[1]

Anti-inflammatory Activity

The compound displays significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests a potential role in modulating inflammatory responses in the central nervous system.

Antiviral Activity

This compound has been reported to possess antiviral properties, including activity as an HIV-1 integrase inhibitor.[3] This indicates its potential for the development of novel antiretroviral therapies.

Enzyme Inhibition

A key aspect of this compound's mechanism of action is its ability to inhibit protein tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under active investigation, its known inhibitory effects on nitric oxide production and PTP1B provide critical insights. The inhibition of NO production likely involves the downregulation of inducible nitric oxide synthase (iNOS) expression or activity, which is often mediated by the NF-κB signaling pathway in response to inflammatory stimuli. The inhibition of PTP1B directly impacts the insulin signaling pathway by preventing the dephosphorylation of the insulin receptor and its downstream substrates, thereby enhancing insulin sensitivity.

logical_relationship This compound This compound NO_Production Nitric Oxide (NO) Production This compound->NO_Production inhibits PTP1B_Inhibition PTP1B Inhibition This compound->PTP1B_Inhibition causes Inflammation Inflammation NO_Production->Inflammation mediates Therapeutic_Potential Therapeutic Potential Inflammation->Therapeutic_Potential Target for Anti-inflammatory Drugs Insulin_Signaling Insulin Signaling Pathway PTP1B_Inhibition->Insulin_Signaling enhances Insulin_Signaling->Therapeutic_Potential Target for Anti-diabetic Drugs

Logical relationship of this compound's activities.

Experimental Protocols

Isolation and Purification of this compound from Penicillium sp.

This protocol describes a general method for the isolation and purification of this compound from a fungal culture.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Penicillium sp. on solid agar (B569324) medium Incubation1 Incubation at 25-28°C for 7-10 days Inoculation->Incubation1 Agar_Plugs Transfer of agar plugs to liquid culture medium Incubation1->Agar_Plugs Incubation2 Shaking incubation at 25-28°C for 14-21 days Agar_Plugs->Incubation2 Filtration Filtration to separate mycelium and culture broth Incubation2->Filtration Extraction Extraction of culture broth with ethyl acetate (B1210297) Filtration->Extraction Concentration Concentration of ethyl acetate extract in vacuo Extraction->Concentration Silica_Gel Silica (B1680970) gel column chromatography (gradient elution) Concentration->Silica_Gel Fraction_Collection Collection and analysis of fractions by TLC Silica_Gel->Fraction_Collection Crystallization Crystallization of pure This compound Fraction_Collection->Crystallization

Workflow for this compound isolation.

Methodology:

  • Fungal Culture: Penicillium sp. is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days.

  • Liquid Fermentation: Agar plugs containing the fungal mycelium are used to inoculate a liquid medium (e.g., Potato Dextrose Broth). The culture is incubated on a rotary shaker at 25-28°C for 14-21 days.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted three times with an equal volume of ethyl acetate.

  • Purification: The combined ethyl acetate extracts are concentrated under reduced pressure. The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled, concentrated, and the pure compound is obtained by crystallization.

PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against PTP1B.

Methodology:

  • Reagents:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • This compound dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 2 µL of various concentrations of this compound (or DMSO as a control) to the wells of a 96-well plate.

    • Add 88 µL of assay buffer containing PTP1B enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of pNPP solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol describes a method to assess the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Conclusion

This compound is a fungal metabolite with a compelling profile of biological activities, including antifungal, anti-inflammatory, and antiviral effects. Its ability to inhibit key enzymes such as PTP1B highlights its therapeutic potential, particularly in the context of metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and mechanisms of this promising natural product. Future research should focus on elucidating the detailed signaling pathways affected by this compound and on optimizing its structure to enhance its therapeutic efficacy and selectivity.

References

Deoxyfunicone: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bioactive Properties and Therapeutic Applications of Deoxyfunicone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring polyketide belonging to the funicone-like group of compounds, which are primarily isolated from various species of fungi, particularly within the genus Talaromyces. Structurally, this compound is characterized by a γ-pyrone ring linked to an α-resorcylic acid nucleus.[1][2] Fungal secondary metabolites have long been a valuable source of novel bioactive compounds, and this compound has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development efforts.

Physicochemical Properties

This compound is an aromatic ketone with the chemical formula C19H18O7 and a molecular weight of 358.3 g/mol .[3]

Synthesis

The synthesis of this compound has been achieved through methods such as carbonylative Stille cross-coupling reactions.[1][2]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of funicone-like compounds, including this compound, involves a carbonylative Stille cross-coupling reaction. This method couples a functionalized γ-pyrone with an α-resorcylic acid derivative. The γ-pyrone precursor can be prepared from commercially available kojic acid in a multi-step synthesis to introduce a stannane (B1208499) derivative. The α-resorcylic acid component is typically an iodinated benzoate (B1203000) derivative. The key carbonylative Stille cross-coupling step is catalyzed by a palladium complex and involves the introduction of a carbonyl group between the two main fragments.[1][2]

G KojicAcid Kojic Acid StannanePyrone Functionalized γ-Pyrone Stannane KojicAcid->StannanePyrone Multi-step synthesis StilleCoupling Carbonylative Stille Cross-Coupling StannanePyrone->StilleCoupling IodoBenzoate Methyl 2-iodo-3,5-dimethoxybenzoate IodoBenzoate->StilleCoupling This compound This compound StilleCoupling->this compound G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed Cancer Cells (96-well plate) Adherence Overnight Adherence SeedCells->Adherence Addthis compound Add this compound (various concentrations) Adherence->Addthis compound Incubate Incubate (24-72h) Addthis compound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Formazan Formazan Crystal Formation AddMTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate IC50 Calculate IC50 ReadAbsorbance->Calculate IC50 G cluster_pathways Potential Signaling Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulation? Apoptosis Apoptosis NFkB->Apoptosis Suppression of Anti-apoptotic Genes MAPK->Apoptosis Induction G This compound This compound HIV1_Integrase HIV-1 Integrase This compound->HIV1_Integrase Inhibits Integration Integration HIV1_Integrase->Integration Viral_DNA Viral DNA Viral_DNA->HIV1_Integrase Host_DNA Host DNA Host_DNA->Integration

References

Unveiling the Therapeutic Potential of Funicone-Like Compounds: A Technical Guide to Their Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funicone-like compounds, a class of polyketides primarily produced by fungi of the genus Talaromyces (formerly Penicillium), have emerged as a promising source of novel therapeutic agents.[1][2] Characterized by a distinctive γ-pyrone ring linked to an α-resorcylic acid nucleus, these secondary metabolites exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] This in-depth technical guide provides a comprehensive review of the current knowledge on funicone-like compounds, with a focus on their bioactivities, underlying mechanisms of action, and the experimental protocols used for their evaluation. The information is presented to empower researchers, scientists, and drug development professionals in their quest for new and effective therapeutic leads.

Chemical Diversity of Funicone-Like Compounds

The funicone family encompasses a range of structurally related molecules. The archetypal compound, funicone, serves as a scaffold for numerous derivatives, including 3-O-methylfunicone, vermistatin, and penisimplicissin.[4] Variations in the substitution patterns on both the γ-pyrone and the α-resorcylic acid moieties contribute to the chemical diversity of this class of natural products and significantly influence their biological activities.

Bioactivities of Funicone-Like Compounds: A Quantitative Overview

Funicone-like compounds have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative data on their anticancer, antimicrobial, and antiviral activities.

Anticancer Activity

The antiproliferative effects of funicone-like compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[5]

CompoundCancer Cell LineIC50 (µM)Reference
3-O-Methylfunicone A375P (Melanoma)80 µg/mL (approx. 215 µM) for 24h[3]
A375M (Metastatic Melanoma)80 µg/mL (approx. 215 µM) for 24h[3]
HeLa (Cervical Cancer)Not explicitly stated, but 44% growth inhibition at 24h[6]
Vermistatin A72 (Canine Fibrosarcoma)Non-toxic dose of 1 µM used in antiviral studies[4]
Penisimplicissin A72 (Canine Fibrosarcoma)Non-toxic dose of 0.5 µM used in antiviral studies[4]
Antimicrobial Activity

The antimicrobial potential of funicone-like compounds has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference
3-O-Methylfunicone Rhizoctonia solani100[2]
Other phytopathogenic fungi100[2]

Note: Data on the MIC values for a broader range of funicone-like compounds against clinically relevant bacteria and fungi is an active area of research.

Antiviral Activity

Several funicone-like compounds have shown promising activity against various viruses. The IC50 value in this context represents the concentration required to inhibit viral replication by 50%.

CompoundVirusCell LineIC50 (µM)Reference
3-O-Methylfunicone Bovine Herpesvirus 1 (BoHV-1)MDBK~10[3]
Canine Coronavirus (CCoV)A72~2.5 (for cell growth inhibition)[1]
Vermistatin Canine Coronavirus (CCoV)A72Non-toxic dose of 1 µM showed antiviral effect[4]
Penisimplicissin Canine Coronavirus (CCoV)A72Non-toxic dose of 0.5 µM showed antiviral effect[4]

Mechanisms of Action: Elucidating the Signaling Pathways

Understanding the molecular mechanisms by which funicone-like compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to unravel the intricate signaling pathways modulated by these compounds.

Anticancer Mechanisms

The anticancer activity of 3-O-methylfunicone has been particularly well-studied. It induces cell cycle arrest and apoptosis in cancer cells through the modulation of key regulatory proteins. In human melanoma cells, 3-O-methylfunicone causes a G2/M phase arrest, which is associated with a decrease in the cyclin B1/p34(cdc2) complex and an induction of p21.[3] Furthermore, it leads to a marked decrease in survivin expression, an inhibitor of apoptosis.[3] In HeLa cells, 3-O-methylfunicone treatment results in an increase in p21 mRNA expression and a decrease in cyclin D1 and Cdk4 mRNA expression, leading to cell cycle arrest and subsequent apoptosis.[6]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of 3-O-methylfunicone.

anticancer_pathway OMF 3-O-Methylfunicone p21 p21 (CDK Inhibitor) OMF->p21 Upregulates CyclinD1_Cdk4 Cyclin D1 / Cdk4 OMF->CyclinD1_Cdk4 Downregulates CyclinB1_cdc2 Cyclin B1 / p34(cdc2) OMF->CyclinB1_cdc2 Downregulates Survivin Survivin OMF->Survivin Downregulates p21->CyclinD1_Cdk4 Inhibits G1_S_Arrest G1/S Phase Arrest CyclinD1_Cdk4->G1_S_Arrest Promotes progression (Inhibition leads to arrest) G2_M_Arrest G2/M Phase Arrest CyclinB1_cdc2->G2_M_Arrest Promotes progression (Inhibition leads to arrest) Apoptosis Apoptosis Survivin->Apoptosis Inhibits G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis

Anticancer signaling pathway of 3-O-methylfunicone.

Antiviral Mechanisms

The antiviral activity of funicone-like compounds, such as 3-O-methylfunicone, vermistatin, and penisimplicissin, against canine coronavirus has been linked to the downregulation of the aryl hydrocarbon receptor (AhR).[1][4] AhR is a ligand-activated transcription factor that has been implicated in the replication of several viruses. Inhibition of AhR by these compounds appears to be a key mechanism in their antiviral action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of funicone-like compounds.

Isolation and Purification of Funicone-Like Compounds from Fungal Cultures

A general workflow for the isolation and purification of funicone-like compounds is outlined below. This process is a critical first step in natural product drug discovery from fungi.[1]

isolation_workflow Start Fungal Strain Selection (e.g., Talaromyces sp.) Culturing Solid or Liquid Fermentation Start->Culturing Extraction Solvent Extraction (e.g., Ethyl Acetate) Culturing->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions with varying polarity Fractionation->Fractions Bioassay Bioactivity Screening (e.g., MTT, MIC assays) Fractions->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Purification Purification of Active Compound(s) (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Funicone-Like Compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Chemical Structure Structure_Elucidation->Final_Structure

Workflow for isolation of funicone-like compounds.

Detailed Protocol:

  • Fungal Culture: The selected fungal strain (e.g., Talaromyces pinophilus) is cultured on a suitable solid or in a liquid medium.

  • Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents of increasing polarity to separate the components into different fractions.

  • Bioactivity-Guided Isolation: Each fraction is tested for its biological activity using relevant assays (e.g., MTT assay for anticancer activity).

  • Purification: The active fraction(s) are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure funicone-like compound.

  • Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the funicone-like compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the funicone-like compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in a multi-well plate and grow until confluent.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus with serial dilutions of the funicone-like compound for a specific period (e.g., 1 hour at 37°C).

  • Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).

  • Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours).

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

Funicone-like compounds represent a valuable class of natural products with significant potential for the development of new anticancer, antimicrobial, and antiviral drugs. Their diverse chemical structures and promising biological activities warrant further investigation. Future research should focus on:

  • Expanding the Chemical Library: Isolating and characterizing new funicone-like compounds from diverse fungal sources.

  • Comprehensive Bioactivity Screening: Evaluating the bioactivity of a wider range of funicone-like compounds against a broader panel of cancer cell lines, pathogenic microorganisms, and viruses.

  • In-depth Mechanistic Studies: Elucidating the detailed molecular mechanisms and signaling pathways underlying the various bioactivities of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for the observed biological activities to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profiles of the most promising funicone-like compounds in preclinical animal models.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of funicone-like compounds and contribute to the development of novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Deoxyfunicone via Carbonylative Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfunicone, a fungal metabolite, has garnered interest within the scientific community due to its diverse biological activities, including potential antiviral and antitumor properties. This document outlines a proposed synthetic strategy for this compound, centered around a key carbonylative Stille cross-coupling reaction. While a total synthesis of this compound employing this specific methodology has not been reported in the literature, this protocol provides a detailed, plausible route based on established principles of palladium-catalyzed cross-coupling reactions. The application of the carbonylative Stille coupling offers a convergent and potentially efficient approach to the γ-pyrone core of this compound.

Introduction

This compound is a natural product characterized by a substituted γ-pyrone ring linked to a dimethoxybenzoyl moiety. The development of efficient and modular synthetic routes to this compound and its analogues is crucial for further investigation of their therapeutic potential. The carbonylative Stille cross-coupling reaction is a powerful transformation in organic synthesis that allows for the formation of a ketone by coupling an organostannane with an organic electrophile in the presence of carbon monoxide and a palladium catalyst.[1][2] This reaction is particularly well-suited for the synthesis of complex molecules due to its tolerance of a wide range of functional groups.

This application note details a proposed retrosynthetic analysis of this compound, highlighting a key carbonylative Stille cross-coupling step. A comprehensive, generalized experimental protocol for this key transformation is provided, based on analogous reactions reported in the literature.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (1) is depicted below. The key disconnection involves the carbonylative Stille cross-coupling between a vinyl stannane (B1208499) (2) and an aryl iodide (3). This approach simplifies the target molecule into two key fragments, allowing for a convergent synthesis. The vinyl stannane precursor (2) could be synthesized from commercially available starting materials, as could the aryl iodide (3), which would likely be derived from 3,5-dimethoxybenzoic acid.

G This compound This compound (1) disconnection Carbonylative Stille Cross-Coupling This compound->disconnection vinyl_stannane Vinyl Stannane (2) disconnection->vinyl_stannane aryl_iodide Aryl Iodide (3) disconnection->aryl_iodide co CO disconnection->co intermediates Key Intermediates

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow: Carbonylative Stille Cross-Coupling

The following diagram illustrates the proposed experimental workflow for the key carbonylative Stille cross-coupling step in the synthesis of this compound.

G reagents Combine Aryl Iodide (3) and Vinyl Stannane (2) in Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst co_purge Purge with CO (g) catalyst->co_purge reaction Heat Reaction Mixture under CO Atmosphere co_purge->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound (1) purification->product

Caption: Experimental workflow for the key coupling step.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known carbonylative Stille cross-coupling reactions and should be optimized for the specific substrates.

Materials:

  • Aryl Iodide (3) (1.0 equiv)

  • Vinyl Stannane (2) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Carbon monoxide (balloon or high-pressure reactor)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (3) and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the vinyl stannane (2) to the reaction mixture.

  • If a ligand is used, it should be added at this stage.

  • The reaction flask is then purged with carbon monoxide by bubbling the gas through the solution for several minutes, or the reaction is set up in a high-pressure reactor flushed with CO.

  • The reaction mixture is heated to the desired temperature (typically between 50-100 °C) and stirred under a carbon monoxide atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous potassium fluoride (B91410) solution (to remove tin byproducts), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound (1).

Quantitative Data from Analogous Reactions

Since a specific protocol for the synthesis of this compound via carbonylative Stille coupling is not available, the following table summarizes typical reaction conditions and yields for analogous carbonylative Stille couplings of aryl/vinyl halides with vinyl stannanes from the literature. This data can serve as a starting point for the optimization of the proposed synthesis.

Aryl/Vinyl HalideOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
Aryl IodideVinyl StannanePd(PPh₃)₄ (5)-THF501275-90General Protocol[2]
Vinyl BromideVinyl StannanePd₂(dba)₃ (2.5)P(furyl)₃NMP802460-85General Protocol[3]
Aryl TriflateVinyl StannanePd(OAc)₂ (3)PPh₃DMF601870-88General Protocol[4]

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities. The diagram below summarizes some of its known effects. Further research is needed to elucidate the specific signaling pathways through which this compound exerts these effects.

G This compound This compound antiviral Antiviral Activity (e.g., against HIV) This compound->antiviral antitumor Antitumor Activity This compound->antitumor antibacterial Antibacterial Activity This compound->antibacterial enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition

Caption: Known biological activities of this compound.

Conclusion

The proposed synthesis of this compound via a carbonylative Stille cross-coupling reaction represents a viable and convergent strategy. The provided general protocol and data from analogous reactions offer a solid foundation for researchers to develop a specific and optimized synthetic route. The successful application of this methodology would not only provide access to this compound for further biological evaluation but also demonstrate the utility of the carbonylative Stille coupling in the synthesis of complex natural products.

References

Application Notes and Protocols for the Isolation of Deoxyfunicone Using HPLC and Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfunicone, a polyketide metabolite primarily produced by fungal species such as Penicillium and Streptomyces, has garnered interest for its potential biological activities. The isolation and purification of this compound in sufficient quantities are crucial for further pharmacological studies and drug development endeavors. This document provides detailed application notes and protocols for the isolation of this compound from fungal cultures using a combination of solid-phase extraction and high-performance liquid chromatography (HPLC). The methodologies described herein are based on established protocols for the purification of similar fungal secondary metabolites and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound

This compound is a natural product characterized by a γ-pyrone ring linked to a substituted aromatic nucleus.[1][2] As a member of the funicone-like compounds, it is part of a structurally diverse family of fungal metabolites.[1][2] The first step in harnessing the therapeutic potential of this compound is the development of robust and efficient methods for its isolation and purification from complex fungal fermentation broths. This protocol outlines a general workflow for achieving high-purity this compound suitable for subsequent analytical and biological evaluation.

Experimental Workflow for this compound Isolation

The overall process for isolating this compound involves several key stages, from fungal culture and extraction to chromatographic purification and final analysis. A visual representation of this workflow is provided below.

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Purification cluster_3 Analysis and Characterization Fungal Strain Selection Fungal Strain Selection Fermentation Fermentation Fungal Strain Selection->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Concentration Concentration Extraction->Concentration Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Concentration->Solid-Phase Extraction (SPE) Preparative HPLC Preparative HPLC Solid-Phase Extraction (SPE)->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Analytical HPLC Analytical HPLC Fraction Collection->Analytical HPLC Purity Assessment Purity Assessment Analytical HPLC->Purity Assessment Spectroscopic Analysis Spectroscopic Analysis Purity Assessment->Spectroscopic Analysis

Caption: Experimental workflow for this compound isolation.

Detailed Experimental Protocols

Fungal Fermentation and Extraction

This protocol is designed for a laboratory-scale fermentation to produce this compound.

Materials:

  • Pure culture of a this compound-producing fungal strain (e.g., Penicillium sp.)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Inoculate 1 L of sterile PDB medium with the fungal strain.

  • Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solid-Phase Extraction (SPE) Cleanup

A preliminary cleanup of the crude extract is recommended to remove highly polar and non-polar impurities.

Materials:

Protocol:

  • Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Dissolve the crude extract in a minimal amount of methanol and dilute with deionized water to a final methanol concentration of less than 10%.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.

  • Elute the fraction containing this compound with 10 mL of 80% aqueous methanol.

  • Evaporate the solvent from the eluate to dryness.

Preparative HPLC Purification

The semi-purified extract is subjected to preparative HPLC for the isolation of this compound.

Protocol:

  • Redissolve the dried eluate from the SPE step in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Combine the fractions containing the pure compound.

  • Evaporate the solvent to obtain purified this compound.

Analytical HPLC for Purity Assessment

The purity of the isolated this compound is confirmed using analytical HPLC.

Protocol:

  • Prepare a standard solution of the purified this compound in methanol (approximately 1 mg/mL).

  • Inject a small volume (e.g., 10 µL) into the analytical HPLC system.

  • Analyze the chromatogram to determine the purity of the isolated compound. A single, sharp peak is indicative of high purity.

Quantitative Data and Chromatographic Conditions

The following tables summarize the recommended parameters for the analytical and preparative HPLC methods. Note that these parameters may require optimization depending on the specific instrumentation and the purity of the starting material.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Isocratic or shallow gradient (e.g., 50-70% B over 30 min)
Flow Rate 15-20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient

Characterization of this compound

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. This compound has a molecular formula of C19H18O7 and a molecular weight of 358.35 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

Logical Relationships in Method Development

The development of a successful isolation protocol follows a logical progression from analytical to preparative scale.

logical_relationship Analytical Method Development Analytical Method Development Optimization of Separation Optimization of Separation Analytical Method Development->Optimization of Separation Refinement Scale-Up to Preparative Scale-Up to Preparative Optimization of Separation->Scale-Up to Preparative Transition Purity and Yield Optimization Purity and Yield Optimization Scale-Up to Preparative->Purity and Yield Optimization Adjustment Final Protocol Final Protocol Purity and Yield Optimization->Final Protocol Validation

Caption: Logical flow for HPLC method development.

Conclusion

The protocols outlined in this document provide a robust framework for the isolation and purification of this compound from fungal sources. By employing a combination of solid-phase extraction and multi-step HPLC, researchers can obtain high-purity this compound for further investigation. The provided chromatographic conditions serve as a starting point and should be optimized for specific laboratory setups and fungal strains. Successful isolation of this compound will facilitate a deeper understanding of its biological properties and potential as a therapeutic agent.

References

MTT assay protocol for Deoxyfunicone cytotoxicity testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: MTT Assay Protocol for Deoxyfunicone Cytotoxicity Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product that has garnered interest for its potential therapeutic properties. Assessing its cytotoxic effects on various cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. The protocol covers reagent preparation, cell culture and treatment, the MTT assay procedure, and data analysis.

Key Experimental Protocols

1. Reagent and Media Preparation

  • Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The choice of medium depends on the cell line being used.

  • Phosphate-Buffered Saline (PBS): Prepare a sterile solution of PBS (pH 7.4).

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate until the MTT is completely dissolved.[5]

    • Sterilize the solution by filtering it through a 0.22 µm filter.

    • Store the MTT solution at 4°C, protected from light, for up to one month.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C.

  • Solubilization Solution:

    • Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[5] Alternatively, pure DMSO can also be used to dissolve the formazan crystals.[2][6]

2. Cell Culture and Seeding

  • Culture the desired cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is above 90%.

  • Seed the cells into a 96-well flat-bottomed plate at an optimized density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A general starting range is 1 x 10⁴ to 1 x 10⁵ cells/well in a final volume of 100 µL of complete culture medium.[5][6]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.[6][7]

3. This compound Treatment

  • Prepare a series of dilutions of this compound from the stock solution in the complete culture medium. The final concentrations should cover a broad range to determine the IC50 value (the concentration that inhibits 50% of cell growth). A starting range could be from 0.1 µM to 100 µM.

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

4. MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[4] This results in a final MTT concentration of 0.5 mg/mL.

  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator.[4][5] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

5. Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4] A reference wavelength of 630 nm can be used to reduce background noise.

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative data for this protocol can be summarized as follows. Note that these values are starting points and should be optimized for each specific cell line and experimental condition.

ParameterRecommended ValueNotes
Cell Seeding Density 1 x 10⁴ - 1 x 10⁵ cells/wellOptimize for each cell line to ensure logarithmic growth phase during the assay.
MTT Stock Concentration 5 mg/mL in PBSPrepare fresh and filter sterilize. Protect from light.[1]
Final MTT Concentration 0.5 mg/mLA final concentration of 0.2 - 0.5 mg/mL is commonly used.[4]
This compound Concentrations 0.1 µM - 100 µM (example range)A wide range of serial dilutions should be tested to determine the IC50.
Treatment Incubation Time 24, 48, or 72 hoursThe optimal time may vary depending on the compound's mechanism of action.
MTT Incubation Time 2 - 4 hoursVisually confirm the formation of formazan crystals.[4][5]
Solubilization Agent 10% SDS in 0.01 M HCl or DMSOEnsure complete dissolution of formazan crystals before reading.
Absorbance Wavelength 570 nmA reference wavelength of >650 nm can be used.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Harvest Cells Cell_Seeding 2. Seed Cells in 96-well Plate (1x10⁴ - 1x10⁵ cells/well) Cell_Culture->Cell_Seeding Incubate_24h 3. Incubate for 24h at 37°C Cell_Seeding->Incubate_24h This compound 4. Treat with this compound (Varying Concentrations) Incubate_24h->this compound Incubate_Treatment 5. Incubate for 24-72h This compound->Incubate_Treatment Add_MTT 6. Add MTT Solution (Final Conc. 0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Solution (e.g., DMSO or SDS/HCl) Incubate_MTT->Solubilize Read_Absorbance 9. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50 11. Determine IC50 Value Calculate_Viability->IC50

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity is yet to be fully elucidated, many natural compounds exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a plausible mechanism to investigate.

Apoptosis_Pathway Hypothetical Intrinsic Apoptosis Pathway for this compound cluster_legend Legend This compound This compound Cell_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cell_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cell_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Bcl2_Anti Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_Family->Bcl2_Anti Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP* Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_Anti->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Evaluating Deoxyfunicone's Antiviral Activity Against HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of Deoxyfunicone as a potential inhibitor of HIV-1 integrase, a critical enzyme for viral replication. The following protocols and data presentation formats are designed to facilitate the systematic assessment of its antiviral efficacy.

HIV-1 integrase (IN) is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the retroviral life cycle.[1][2][3] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV-1 infection.[1][4] The protocols outlined below describe established in vitro and cell-based assays to determine the inhibitory potential of a test compound, such as this compound, against HIV-1 integrase.

Data Presentation

Quantitative data from the antiviral assays should be meticulously recorded and presented in a clear, tabular format to allow for straightforward comparison and analysis.

Table 1: In Vitro HIV-1 Integrase Inhibition by this compound

Assay TypeThis compound Concentration% InhibitionIC50 (µM)Positive Control (e.g., Raltegravir) % InhibitionPositive Control IC50 (µM)
Strand Transfer (List concentrations)
3'-Processing (List concentrations)

Table 2: Cell-Based Anti-HIV-1 Activity of this compound

Cell LineHIV-1 StrainThis compound Concentration% Viral Replication InhibitionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
(e.g., MT-4, PBMCs)(e.g., HIV-1 IIIB, NL4-3)(List concentrations)

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-HIV-1 integrase activity of this compound.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.[5][6]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence or colorimetric-based ELISA)

Procedure:

  • Coat a 96-well plate with the donor substrate DNA and incubate.

  • Wash the wells to remove unbound DNA.

  • Block the wells to prevent non-specific binding.

  • Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the wells.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the target substrate DNA.

  • Incubate to allow the strand transfer reaction to proceed.

  • Stop the reaction and perform the detection step according to the kit manufacturer's instructions (e.g., adding an antibody that detects the integrated product).

  • Measure the signal (e.g., absorbance or fluorescence).

  • Calculate the percent inhibition and determine the IC50 value.

Diagram of the Strand Transfer Assay Workflow:

G cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis prep1 Coat plate with Donor DNA prep2 Wash prep1->prep2 prep3 Block prep2->prep3 assay1 Add this compound/ Control prep3->assay1 assay2 Add HIV-1 Integrase assay1->assay2 assay3 Add Target DNA (Initiate reaction) assay2->assay3 assay4 Incubate assay3->assay4 detect1 Stop Reaction & Add Detection Reagents assay4->detect1 detect2 Measure Signal detect1->detect2 detect3 Calculate % Inhibition & IC50 detect2->detect3

Caption: Workflow for the in vitro HIV-1 Integrase Strand Transfer Assay.

Protocol 2: In Vitro HIV-1 Integrase 3'-Processing Assay

This assay determines if this compound can inhibit the initial cleavage of the viral DNA ends by integrase.[7]

Materials:

  • Recombinant HIV-1 Integrase

  • 3'-Processing Substrate DNA (labeled oligonucleotide)

  • Assay Buffer

  • This compound (in DMSO)

  • Positive Control

  • 96-well plates

  • Detection system (e.g., fluorescence resonance energy transfer - FRET)[8]

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, add the diluted compounds.

  • Add the 3'-processing substrate DNA.

  • Initiate the reaction by adding recombinant HIV-1 integrase.

  • Incubate to allow the processing reaction to occur.

  • Measure the signal (e.g., change in fluorescence for a FRET-based assay).

  • Calculate the percent inhibition and determine the IC50 value.

Diagram of the 3'-Processing Assay Workflow:

G start Prepare Serial Dilutions of this compound/Control step1 Add Diluted Compounds to 96-well Plate start->step1 step2 Add 3'-Processing Substrate DNA step1->step2 step3 Add HIV-1 Integrase (Initiate Reaction) step2->step3 step4 Incubate step3->step4 step5 Measure Signal (e.g., Fluorescence) step4->step5 end Calculate % Inhibition & IC50 step5->end

Caption: Workflow for the in vitro HIV-1 Integrase 3'-Processing Assay.

Protocol 3: Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, TZM-bl, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

  • Cell culture medium

  • This compound (in DMSO)

  • Positive Control (e.g., Raltegravir or AZT)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or reverse transcriptase activity assay)[6]

  • Reagent for assessing cell viability (e.g., MTT, XTT)

Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Add the diluted compounds to the cells and incubate.

  • Infect the cells with a known amount of HIV-1.

  • Incubate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • On a parallel plate with uninfected cells, add the same concentrations of this compound to assess cytotoxicity (CC50).

  • After the incubation period, quantify the extent of viral replication in the supernatant or cell lysate using a suitable method.

  • Assess cell viability in the cytotoxicity plate.

  • Calculate the percent inhibition of viral replication to determine the EC50 and the CC50 from the cytotoxicity data.

  • Calculate the Selectivity Index (SI).

Diagram of the HIV-1 Replication Cycle and Points of Inhibition:

G cluster_virus HIV-1 cluster_cell Host Cell vRNA Viral RNA ReverseTranscription Reverse Transcription vRNA->ReverseTranscription RT RT Reverse Transcriptase IN Integrase Entry Entry Integration Integration ReverseTranscription->Integration Viral DNA HostDNA Host DNA Integration->HostDNA IN Transcription Transcription & Translation Assembly Assembly & Budding Transcription->Assembly Assembly->Entry New Virion HostDNA->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->Integration

Caption: Simplified HIV-1 replication cycle highlighting the integration step as the target for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Deoxyfunicone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Deoxyfunicone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to achieve a high yield of this compound?

A1: The most effective reported method for the synthesis of this compound is a palladium-catalyzed carbonylative Stille cross-coupling reaction. This reaction joins two key fragments: methyl 2-iodo-3,5-dimethoxybenzoate and a functionalized 5-stannyl-γ-pyrone derived from kojic acid. This approach is favored for its ability to form the central ketone bridge in a single, efficient step.

Q2: I am observing low to no yield in my Stille coupling reaction. What are the primary causes?

A2: Low yields in Stille couplings for this compound synthesis can stem from several factors:

  • Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and moisture. Improper handling or degradation of the catalyst will significantly hinder the reaction.

  • Impure Reactants: The organostannane reagent is susceptible to degradation, and impurities in either coupling partner can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion or decomposition of reactants and products.

  • Ligand Issues: The choice and quality of the phosphine (B1218219) ligand are critical for stabilizing the palladium catalyst and facilitating the reaction.

Q3: How can I minimize the formation of homocoupled byproducts?

A3: Homocoupling of the organostannane reagent is a common side reaction.[1][2] To minimize this, ensure a rigorously oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Additionally, using the correct stoichiometry of reactants is crucial.

Q4: What is the most effective method for purifying this compound and removing toxic tin byproducts?

A4: Purification of this compound from the reaction mixture requires removing the desired product from unreacted starting materials, catalyst residues, and toxic organotin byproducts. A common and effective method involves an aqueous workup with a saturated solution of potassium fluoride (B91410) (KF).[3] The fluoride ions react with the tin byproducts to form insoluble and easily filterable solids.[4][5] Subsequent purification by column chromatography on silica (B1680970) gel is typically necessary to isolate pure this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive palladium catalyst. 2. Degradation of the organostannane reagent. 3. Insufficiently degassed solvents. 4. Incorrect reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable to air. 2. Purify the stannane (B1208499) reagent immediately before use. 3. Degas all solvents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas. 4. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition.
Formation of Significant Homocoupling Product 1. Presence of oxygen in the reaction. 2. Incorrect stoichiometry.1. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. 2. Carefully control the stoichiometry of the reactants.
Difficulty in Removing Tin Byproducts 1. Inefficient precipitation of tin salts. 2. Co-elution of tin compounds with the product during chromatography.1. After the reaction, quench with a saturated aqueous solution of KF and stir vigorously for several hours to ensure complete precipitation of tin fluorides.[3] 2. If tin impurities persist, consider a second KF wash or alternative purification techniques such as chromatography on alumina.
Low Yield in Carbonylative Coupling 1. Poor carbon monoxide insertion. 2. Catalyst inhibition.1. Ensure a constant, positive pressure of carbon monoxide (balloon or Schlenk line). 2. The addition of co-catalysts like copper(I) salts (e.g., CuI) can sometimes improve the efficiency of carbonylative Stille couplings.[6]

Experimental Protocols

Synthesis of 5-(tributylstannyl)-2-((E)-prop-1-en-1-yl)-4H-pyran-4-one (from Kojic Acid)

This protocol outlines the preparation of the key organostannane coupling partner from commercially available kojic acid.

  • Protection of Kojic Acid: The hydroxyl groups of kojic acid are first protected to prevent unwanted side reactions. A common method is to convert them to a more stable ether, for example, a benzyl (B1604629) ether.

  • Activation of the 5-hydroxyl group: The 5-hydroxyl group is then converted into a good leaving group, such as a triflate, by reaction with triflic anhydride.

  • Stannylation: The triflate is then reacted with hexabutylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand to install the tributylstannyl group at the 5-position of the pyrone ring.

  • Modification at the 2-position: The hydroxymethyl group at the 2-position is oxidized to an aldehyde, which is then subjected to a Wittig reaction to introduce the prop-1-enyl side chain.

Synthesis of Methyl 2-iodo-3,5-dimethoxybenzoate

The aromatic iodide component can be prepared from commercially available starting materials.

  • Starting Material: Begin with 3,5-dimethoxybenzoic acid.

  • Iodination: The aromatic ring is iodinated at the 2-position. This can be achieved through various methods, including ortho-lithiation followed by quenching with iodine, or through electrophilic iodination with a suitable directing group.

  • Esterification: The resulting 2-iodo-3,5-dimethoxybenzoic acid is then esterified to the methyl ester using standard conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

Carbonylative Stille Cross-Coupling for this compound Synthesis

This is the final key step in the synthesis.

  • Reaction Setup: A dried Schlenk flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (if necessary), and a copper(I) salt co-catalyst (optional). The flask is evacuated and backfilled with an inert gas (argon).

  • Addition of Reactants: Anhydrous and degassed solvent (e.g., THF or dioxane) is added, followed by the 5-(tributylstannyl)-γ-pyrone and methyl 2-iodo-3,5-dimethoxybenzoate.

  • Carbon Monoxide Atmosphere: The atmosphere is exchanged for carbon monoxide (typically from a balloon).

  • Reaction: The mixture is heated to the optimal temperature (often between 60-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is cooled, and a saturated aqueous solution of potassium fluoride is added. The mixture is stirred vigorously for several hours. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Visualizations

Deoxyfunicone_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_step Final Coupling and Product Kojic Acid Kojic Acid Stannyl Pyrone 5-(tributylstannyl)- γ-pyrone Kojic Acid->Stannyl Pyrone Multi-step synthesis Aromatic Precursor 3,5-dimethoxy- benzoic acid Aryl Iodide Methyl 2-iodo-3,5- dimethoxybenzoate Aromatic Precursor->Aryl Iodide Iodination & Esterification Stille Coupling Carbonylative Stille Coupling Stannyl Pyrone->Stille Coupling Aryl Iodide->Stille Coupling This compound This compound Stille Coupling->this compound

Caption: Workflow for this compound Synthesis.

Stille_Coupling_Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Activity and Handling Low Yield->Check Catalyst Yes Homocoupling Homocoupling Low Yield->Homocoupling No Check Reagents Verify Purity of Stannane and Iodide Check Catalyst->Check Reagents Optimize Conditions Optimize Temperature, Solvent, and Time Check Reagents->Optimize Conditions Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Degas Solvents Ensure Rigorous Degassing Anaerobic Conditions Strict Anaerobic Setup Homocoupling->Anaerobic Conditions Yes Purification Issues Purification Issues Homocoupling->Purification Issues No Anaerobic Conditions->Successful Synthesis KF Wash Perform Thorough KF Workup Purification Issues->KF Wash Yes KF Wash->Successful Synthesis

References

Technical Support Center: Overcoming Challenges in Deoxyfunicone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions encountered during the purification of Deoxyfunicone.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.

Problem: Low Yield of this compound in Crude Extract

Question: My initial extraction from the fungal culture has resulted in a very low yield of the crude extract containing this compound. What are the possible causes and solutions?

Answer:

  • Possible Cause 1: Suboptimal Fungal Growth or Metabolite Production. The timing of harvest is critical for maximizing the yield of secondary metabolites.

    • Solution: Ensure that the fungal culture (e.g., Penicillium sp.) is harvested at the appropriate growth phase for maximal this compound production. This can be determined through time-course studies, analyzing metabolite production at different stages of fungal growth.

  • Possible Cause 2: Inefficient Extraction Solvent. The choice of solvent is crucial for effectively extracting this compound from the culture broth.

    • Solution: this compound is an aromatic ketone and is soluble in moderately polar organic solvents.[1] Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting such fungal metabolites from culture filtrates.[2] Ensure you are using a solvent of appropriate polarity. Other potential solvents include dichloromethane (B109758) and methanol (B129727).

  • Possible Cause 3: Incomplete Extraction. A single extraction may not be sufficient to recover all the this compound from the aqueous culture medium.

    • Solution: Perform multiple extractions of the culture filtrate. It is recommended to extract at least three times with an equal volume of the chosen organic solvent to ensure maximum recovery.

  • Possible Cause 4: Degradation of this compound. The stability of the target compound during extraction can affect the final yield.

    • Solution: While specific data on this compound's stability is limited, related fungal metabolites can be sensitive to extremes in pH and temperature.[3][4][5] It is advisable to perform extractions at or near neutral pH and to avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 40°C.

Problem: High Levels of Impurities in the Crude Extract

Question: My crude extract is highly contaminated with lipids and other nonpolar compounds, which is interfering with subsequent purification steps. How can I remove these contaminants?

Answer:

  • Possible Cause: Co-extraction of Lipids. Fungal cultures can produce significant amounts of lipids that get co-extracted with the desired metabolite, especially when using moderately polar solvents.

    • Solution 1: Defatting with a Nonpolar Solvent. Before proceeding to chromatography, it is highly recommended to "defat" the crude extract. This can be achieved by washing the extract with a nonpolar solvent like n-hexane. The nonpolar lipids will dissolve in the hexane (B92381), while the more polar this compound will remain in the initial extract.

    • Solution 2: Liquid-Liquid Partitioning. Another effective method is to dissolve the crude extract in a solvent system like methanol/water and then partition it against n-hexane. The lipids will preferentially move into the hexane phase, leaving a cleaner extract in the aqueous methanol phase.

Problem: Poor Separation During Column Chromatography

Question: I am struggling to get good separation of this compound from other compounds using silica (B1680970) gel column chromatography. What can I do to improve this?

Answer:

  • Possible Cause 1: Inappropriate Mobile Phase. The choice of solvent system (mobile phase) is the most critical factor for achieving good separation in column chromatography.

    • Solution:

      • Solvent System Selection: For a moderately polar compound like this compound on a silica gel column, a gradient elution starting with a nonpolar solvent and gradually increasing the polarity is recommended. A common and effective solvent system is a gradient of n-hexane and ethyl acetate.[6][7] A historically reported, though less safe, solvent mixture for this compound purification is benzene/acetone.[2]

      • TLC Optimization: Before running a large-scale column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value between 0.2 and 0.35 for the best separation on a column.[8]

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: A general guideline is to load an amount of crude extract that is 1-2% of the total weight of the silica gel used for packing the column.

  • Possible Cause 3: Improper Column Packing. An improperly packed column with channels or cracks will result in very poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry in the initial, nonpolar solvent. Gently tap the column during packing to settle the silica and remove any air bubbles.[8]

Problem: Co-elution with Structurally Similar Compounds

Question: Even after column chromatography, my this compound fraction is contaminated with impurities that have very similar properties. How can I achieve higher purity?

Answer:

  • Possible Cause: Presence of Isomers or Analogs. Fungal cultures often produce a range of structurally related secondary metabolites, which can be very difficult to separate by standard column chromatography.

    • Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC). For high-purity isolation, preparative HPLC is the method of choice.[9][10][11]

      • Column: A reversed-phase C18 column is typically effective for separating aromatic compounds.

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is commonly used. Adding a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can often improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is a standard workflow for this compound purification?

A1: A typical purification workflow is as follows:

  • Fungal Fermentation: Cultivate the this compound-producing fungal strain.

  • Extraction: Extract the culture filtrate with an organic solvent (e.g., ethyl acetate).

  • Defatting: Remove nonpolar impurities like lipids using a nonpolar solvent (e.g., n-hexane).

  • Column Chromatography: Perform initial separation on a silica gel column with a suitable solvent gradient.

  • High-Resolution Purification: If necessary, use preparative HPLC for final purification.

  • Purity and Identity Confirmation: Confirm the purity and structure of the isolated this compound using analytical techniques such as HPLC-UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[12][13][14]

Q2: How can I effectively monitor the purification process?

A2:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for quickly analyzing fractions from column chromatography to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Analytical HPLC is used to accurately assess the purity of the pooled fractions and the final product. This compound possesses a chromophore that allows for detection by a UV detector.[2]

Q3: What are the key physicochemical properties of this compound?

A3: The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₉H₁₈O₇
Molecular Weight 358.3 g/mol
Appearance Colorless crystals
Chemical Class Aromatic Ketone

Data sourced from PubChem CID 6918636.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: As a fungal secondary metabolite, this compound should be handled with appropriate safety measures.

  • Always work in a well-ventilated chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid creating and inhaling dust from the solid material.

Experimental Protocols

Protocol 1: Extraction and Defatting of this compound
  • Extraction:

    • Separate the fungal mycelium from the culture broth by centrifugation or filtration.

    • Transfer the culture filtrate to a separatory funnel and extract it three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers and dry them over anhydrous sodium sulfate (B86663).

    • Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to yield the crude extract.

  • Defatting:

    • Dissolve the crude extract in a minimal volume of a polar solvent in which it is soluble (e.g., methanol).

    • Add an equal volume of n-hexane to the solution in a separatory funnel and shake vigorously.

    • Allow the layers to separate and discard the upper hexane layer.

    • Repeat the hexane wash two more times.

    • Evaporate the solvent from the lower layer to obtain the defatted crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into a glass column and allow it to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the defatted extract in a minimal amount of the starting mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A suggested stepwise gradient could be: 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 -> 80:20 -> 50:50 -> 100% EtOAc.

    • Collect the eluate in fractions of a suitable volume.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Combine the fractions that show a pure or enriched spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the semi-purified compound.

Visualizations

Deoxyfunicone_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatographic Purification cluster_analysis Analysis FungalCulture Fungal Culture SolventExtraction Solvent Extraction FungalCulture->SolventExtraction Defatting Defatting SolventExtraction->Defatting ColumnChromatography Silica Gel Column Defatting->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PurityAnalysis Purity & Structural Analysis (HPLC, MS, NMR) PrepHPLC->PurityAnalysis

Caption: A streamlined workflow for the purification and analysis of this compound.

Signaling_Pathway_Placeholder cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_product Final Product AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain Cyclization Cyclization & Modification PolyketideChain->Cyclization This compound This compound Cyclization->this compound

Caption: A simplified representation of the polyketide biosynthetic pathway leading to this compound.

References

Technical Support Center: Stille Cross-Coupling for Deoxyfunicone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stille cross-coupling reaction in the synthesis of Deoxyfunicone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Stille cross-coupling reaction to form the this compound backbone is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Stille coupling for a complex molecule like this compound can stem from several factors. The initial points of investigation should be:

  • Catalyst Activity: The Palladium(0) catalyst is the heart of the reaction. Ensure your catalyst, whether it's Pd(PPh₃)₄, Pd₂(dba)₃, or another variant, is active. If it's an older bottle, consider using a fresh batch. Catalyst deactivation can occur due to impurities or oxidative degradation.[1]

  • Ligand Integrity: Phosphine (B1218219) ligands are prone to oxidation. Ensure your ligand is pure and handled under an inert atmosphere. The choice of ligand is also critical; for complex substrates, a bulky, electron-rich ligand may be required to facilitate the catalytic cycle.[2][3]

  • Purity of Starting Materials: Both the organostannane and the organic halide must be of high purity. Trace impurities can poison the catalyst. Specifically, for the organostannane, ensure it is free from residual acid from its preparation.

  • Solvent and Reagent Degassing: Oxygen can deactivate the Pd(0) catalyst. It is crucial to thoroughly degas all solvents and reagents used in the reaction. This is typically achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

Q2: I am observing significant amounts of homocoupling of my organostannane reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Stille couplings.[4] To minimize it, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which can have a different activation energy than the desired cross-coupling.

  • Rate of Addition: Slow addition of the organostannane to the reaction mixture can help maintain a low concentration of the stannane, thereby reducing the likelihood of homocoupling.

  • Additives: The addition of certain additives can suppress homocoupling. For instance, the presence of a radical scavenger can be beneficial if the homocoupling is proceeding through a radical mechanism.

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling. Experimenting with different ligands might be necessary.

Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to accelerate the reaction rate?

A3: A sluggish reaction can often be accelerated by optimizing the reaction conditions:

  • Additives: The use of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) is well-documented to enhance the rate of Stille couplings.[5] CuI is believed to facilitate the transmetalation step, which is often the rate-determining step.[2] LiCl can help to break up tin aggregates and stabilize charged intermediates.[5]

  • Ligand Modification: Switching to a more electron-rich and sterically bulky phosphine ligand can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

  • Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.

  • Temperature: While being mindful of potential side reactions, increasing the reaction temperature can significantly increase the reaction rate.

Q4: How do I effectively remove the tin byproducts from my reaction mixture after the coupling?

A4: The removal of toxic organotin byproducts is a critical purification step.[6] Several methods can be employed:

  • Fluoride (B91410) Wash: A common method is to wash the organic extract with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.

  • Chromatography: Careful column chromatography on silica (B1680970) gel can separate the desired product from the tin residues. Using a solvent system with a small amount of triethylamine (B128534) can sometimes help to chelate the tin and improve separation.

  • DIBAL-H Reduction: In some cases, treatment with diisobutylaluminium hydride (DIBAL-H) can convert the tin halides to less polar tri-n-butyltin hydride, which can be more easily separated by chromatography.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in the Stille cross-coupling for this compound synthesis.

Problem Potential Cause Suggested Solution
No Reaction / Low Conversion Inactive CatalystUse a fresh batch of palladium catalyst. Consider a different Pd source (e.g., Pd₂(dba)₃ with a phosphine ligand vs. Pd(PPh₃)₄).[7]
Oxidized LigandUse a fresh, high-purity ligand. Handle under inert atmosphere.
Impure Starting MaterialsPurify the organostannane and organic halide before use.
Inadequate DegassingEnsure all solvents and reagents are thoroughly degassed using appropriate techniques.
Homocoupling of Organostannane Reaction Temperature Too HighAttempt the reaction at a lower temperature.
High Concentration of StannaneAdd the organostannane slowly to the reaction mixture via syringe pump.
Radical Side ReactionsAdd a radical scavenger like BHT (butylated hydroxytoluene).
Sluggish Reaction Slow Transmetalation StepAdd a stoichiometric amount of CuI as a co-catalyst.[2]
Inefficient Catalytic CycleAdd LiCl to the reaction mixture.[5]
Suboptimal LigandScreen different phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos).[3]
Poor Solvent ChoicePerform a solvent screen with common Stille coupling solvents (DMF, NMP, dioxane, toluene).
Product Decomposition High Reaction TemperatureRun the reaction at a lower temperature, even if it requires longer reaction times.
Air Sensitivity of ProductEnsure the reaction and workup are performed under a strict inert atmosphere.
Difficulty in Removing Tin Byproducts Inefficient WorkupEmploy a KF wash during the aqueous workup.[6]
Co-elution during ChromatographyModify the chromatography conditions (e.g., add a small percentage of triethylamine to the eluent).

Experimental Protocols

General Protocol for Stille Cross-Coupling in this compound Synthesis (Illustrative Example)

This protocol is a representative example and may require optimization for the specific substrates used in the this compound synthesis.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl iodide precursor to this compound (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and the selected phosphine ligand (0.2 equiv).

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., DMF, to make a 0.1 M solution) via cannula.

  • Reagent Addition: Add the organostannane reagent (1.2 equiv) dropwise to the stirred reaction mixture. If using additives like CuI (1.0 equiv) or LiCl (3.0 equiv), they should be added before the organostannane.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. To remove tin byproducts, wash with an aqueous solution of KF (1 M).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-SnR₃ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B Byproduct Tin Halide (X-SnR₃) RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) Reactant1 Organic Halide (R¹-X) Reactant2 Organostannane (R²-SnR₃)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow cluster_optimization Optimization Strategy Start Low Yield in Stille Coupling Check_Catalyst Check Catalyst and Ligand (Freshness, Purity) Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Check_Catalyst->Check_Reagents If OK Check_Degassing Ensure Thorough Degassing Check_Reagents->Check_Degassing If OK Optimize_Conditions Systematic Optimization Check_Degassing->Optimize_Conditions If OK Solvent_Screen Solvent Screen (DMF, NMP, Dioxane) Optimize_Conditions->Solvent_Screen Ligand_Screen Ligand Screen (Bulky, Electron-Rich) Solvent_Screen->Ligand_Screen Additive_Screen Additive Screen (CuI, LiCl) Ligand_Screen->Additive_Screen Temp_Screen Temperature Optimization Additive_Screen->Temp_Screen

Caption: A workflow for troubleshooting low yields in Stille cross-coupling reactions.

Deoxyfunicone_Synthesis_Highlight FragmentA Vinyl Iodide Fragment Stille_Coupling Stille Cross-Coupling (Pd Catalyst, Ligand, Additives) FragmentA->Stille_Coupling FragmentB Organostannane Fragment FragmentB->Stille_Coupling Deoxyfunicone_Core This compound Core Structure Stille_Coupling->Deoxyfunicone_Core Further_Steps Further Synthetic Steps Deoxyfunicone_Core->Further_Steps This compound This compound Further_Steps->this compound

Caption: Key Stille coupling step in a representative this compound synthesis.

References

Technical Support Center: HPLC Analysis of Deoxyfunicone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Deoxyfunicone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a compound containing polar ketone and ether functional groups within its γ-pyrone and aromatic ring structures, is often caused by secondary interactions with the stationary phase. The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns (like C18) are acidic and can interact strongly with the polar groups of this compound. This is a very common cause of tailing for polar analytes.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a mid-range pH, a higher proportion of silanols are ionized, increasing the likelihood of secondary interactions.[1][3]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column frit or at the head of the column can create active sites that lead to peak tailing.[4]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and result in tailing peaks.[1]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[5][6]

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: Start with the most straightforward potential issues. First, ensure that your column is not contaminated by flushing it with a strong solvent. If the problem persists, preparing a fresh mobile phase is a crucial next step. An improperly prepared or aged mobile phase can have a different pH or contain impurities, leading to peak shape issues.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: While this compound itself is not strongly acidic or basic, the pH of the mobile phase is critical for controlling the ionization of residual silanol groups on the silica-based stationary phase. By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated (Si-OH), reducing their ability to interact with the polar functional groups of this compound. This minimization of secondary interactions typically results in a more symmetrical peak.[2][3]

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape. Acetonitrile is generally preferred for the analysis of polar compounds as it often provides better peak symmetry and lower viscosity, which can lead to higher efficiency. If you are observing peak tailing with a methanol-based mobile phase, consider switching to acetonitrile.

Q5: What are "end-capped" columns, and can they help with this compound peak tailing?

A5: End-capped columns are reversed-phase columns where the residual silanol groups have been chemically deactivated by reacting them with a small silylating agent. This process significantly reduces the number of free silanol groups available to cause secondary interactions.[1][3][5] Using a modern, high-quality end-capped C18 column is highly recommended for the analysis of polar compounds like this compound to achieve better peak symmetry.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial System and Method Assessment

Before making significant changes to your method, it's important to rule out common system-level problems.

  • Symptom: All peaks in the chromatogram, including the solvent front, are tailing.

    • Potential Cause: This often points to a physical issue in the HPLC system.

    • Troubleshooting Actions:

      • Check for extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

      • Inspect fittings: Check all fittings for proper connection and ensure there are no voids.

      • Column void: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.[5]

Step 2: Chemical and Method-Related Troubleshooting

If the issue is specific to the this compound peak or other polar analytes, the cause is more likely related to chemical interactions.

  • Symptom: Only the this compound peak is tailing, while non-polar compounds in the sample have good peak shape.

    • Potential Cause: This strongly suggests secondary interactions between this compound and the stationary phase.

    • Troubleshooting Workflow:

G start Peak Tailing Observed for this compound check_column Use a High-Quality End-Capped C18 Column start->check_column Is the column appropriate? adjust_ph Adjust Mobile Phase pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) check_column->adjust_ph If tailing persists mobile_phase_mod Optimize Organic Modifier (Acetonitrile is often preferred) adjust_ph->mobile_phase_mod If tailing persists lower_conc Lower Sample Concentration mobile_phase_mod->lower_conc If tailing persists add_modifier Consider Mobile Phase Additives (e.g., Low concentration of a buffer) lower_conc->add_modifier If tailing persists end Symmetrical Peak Achieved add_modifier->end Resolution

Caption: Troubleshooting workflow for this compound peak tailing.

Data Presentation: Mobile Phase Optimization Parameters

The following table summarizes key parameters to consider when optimizing your mobile phase to reduce peak tailing for this compound.

ParameterInitial Condition (Example)Optimized Condition (Recommendation)Rationale for Improvement
Mobile Phase pH 6.0 - 7.02.5 - 3.5Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[2][3]
Acidic Modifier None0.1% Formic Acid or Acetic AcidProvides consistent low pH and can improve peak shape.
Organic Modifier MethanolAcetonitrileOften provides better peak symmetry and efficiency for polar compounds.
Buffer None10-20 mM Ammonium Acetate or Formate (if needed)Can help to mask residual silanol activity and maintain a stable pH.

Experimental Protocol: Method Optimization for Symmetrical Peak Shape

This protocol provides a detailed methodology for optimizing an HPLC method to resolve peak tailing for this compound.

1. Objective: To develop a reversed-phase HPLC method that yields a symmetrical peak for this compound with a USP tailing factor between 0.9 and 1.2.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (end-capped, e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

3. Initial Chromatographic Conditions (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined λmax for this compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water).

4. Optimization Procedure:

Step 4.1: pH Adjustment

  • Prepare a fresh mobile phase A containing 0.1% formic acid in water (pH will be approximately 2.7).

  • Equilibrate the column with the new mobile phase for at least 15-20 minutes.

  • Inject the this compound standard and acquire the chromatogram.

  • Analyze the peak shape and tailing factor. A significant improvement is expected.

Step 4.2: Organic Modifier Evaluation (if necessary)

  • If tailing persists, and you are using methanol as the organic modifier, switch to acetonitrile.

  • Prepare mobile phase B as 100% acetonitrile.

  • Repeat the analysis with the same gradient and pH-adjusted aqueous phase.

  • Compare the peak shape to the methanol-based method.

Step 4.3: Sample Concentration Check

  • If tailing is still observed, dilute the this compound standard by a factor of 5 and 10.

  • Inject the diluted standards.

  • If the peak shape improves with dilution, the original concentration was likely causing column overload.[5][6]

5. Final Method Validation: Once an acceptable peak shape is achieved, perform replicate injections to ensure the method is reproducible. Document the final optimized method parameters.

References

Technical Support Center: Enhancing Deoxyfunicone Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to enhance the stability of Deoxyfunicone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound, like many natural products, can be compromised by several factors. The most common causes of degradation in solution include:

  • pH: this compound may be susceptible to hydrolysis or other pH-dependent degradation pathways. Extreme pH values, both acidic and alkaline, can catalyze the breakdown of the molecule.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including those that lead to the degradation of this compound.[1][2]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photolytic degradation.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of this compound.

  • Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.

Q2: I'm observing a gradual loss of activity in my this compound solution during my experiments. What could be the cause?

A2: A progressive loss of biological activity strongly suggests that this compound is degrading in your experimental medium. To troubleshoot this, consider the following:

  • Assess Solution Stability: Prepare fresh working solutions of this compound and compare their performance in your assay to older solutions. A significant difference in activity points to instability.

  • Review Storage Conditions: Ensure that your stock and working solutions are stored at the recommended temperature and protected from light. Aliquoting stock solutions into single-use vials is recommended to avoid repeated freeze-thaw cycles.[3]

  • Minimize Exposure Time: Add this compound to your experimental system as close to the time of measurement as possible to minimize its exposure to potentially destabilizing conditions.[3]

Q3: My this compound solution has changed color and a precipitate has formed. What should I do?

A3: A change in color or the formation of a precipitate are clear indicators of chemical instability or poor solubility.[3]

  • Consult Solubility Data: Review any available data on this compound's solubility in different solvents and pH ranges. The precipitate may be the result of the compound crashing out of solution.

  • Analytical Verification: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to check the purity of the solution and identify potential degradation products.[3]

  • Consider Filtration: If precipitation has occurred, you can filter the solution using a 0.22 µm syringe filter. However, be aware that this will reduce the effective concentration of your compound. It is crucial to re-quantify the concentration of the filtered solution before use.

Troubleshooting Guide: Common Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered with this compound.

Symptom/Observation Potential Cause(s) Recommended Actions
Inconsistent or lower-than-expected experimental results.Degradation of this compound leading to reduced potency.1. Verify Compound Integrity: Analyze the purity of your stock and working solutions using HPLC or LC-MS. 2. Review Storage Practices: Confirm that the compound is stored at the correct temperature, protected from light, and in a tightly sealed container. 3. Evaluate Solution Stability: Prepare fresh solutions and compare their efficacy against older ones.[3]
Visible changes in solution (e.g., color change, cloudiness, precipitation).Chemical instability (e.g., hydrolysis, oxidation) or exceeding solubility limits.1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. 2. Adjust pH: The solubility of many compounds is pH-dependent. Determine the optimal pH for this compound solubility and buffer your solution accordingly. 3. Use Co-solvents: If solubility in aqueous buffers is an issue, consider using a co-solvent.
Batch-to-batch variability in experimental outcomes.Inconsistent quality or degradation of different batches of this compound.1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity) on each new batch before use. 2. Standardize Solution Preparation: Ensure that the same protocol for solution preparation is used consistently across all experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the primary degradation pathways for this compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Hydrolytic Degradation:

    • Acidic: Mix equal volumes of the stock solution and 0.1 N HCl.

    • Basic: Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Neutral: Mix equal volumes of the stock solution and water.

    • Incubate all three solutions at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent vial) to a photostability chamber or a UV lamp.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots from both solutions at various time points.

  • Analysis: Analyze all samples by HPLC to determine the percentage of this compound remaining and to profile the formation of degradation products.

Protocol 2: Preparation of a Stabilized this compound Formulation

This protocol describes a general approach to preparing a more stable formulation of this compound for in vitro experiments.

Objective: To enhance the stability of this compound in an aqueous solution using common formulation strategies.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antioxidant (e.g., Ascorbic acid or Butylated hydroxytoluene - BHT)

  • Amber vials

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in single-use aliquots at -80°C.[3]

  • Prepare Working Solution:

    • Immediately before use, thaw a single aliquot of the DMSO stock solution.

    • Prepare the desired final concentration of this compound by diluting the stock solution in PBS (pH 7.4). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.

    • If forced degradation studies indicated oxidative instability, consider adding an antioxidant like ascorbic acid (final concentration ~50-100 µM) to the PBS before adding this compound.

  • Handling and Storage:

    • Prepare the working solution in an amber vial to protect it from light.

    • Use the working solution as quickly as possible after preparation. Avoid storing diluted aqueous solutions for extended periods.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 48 hours

SolventpH% this compound Remaining at 24h% this compound Remaining at 48h
Water7.085%72%
PBS7.492%88%
0.1 N HCl1.060%45%
0.1 N NaOH13.055%30%
DMSON/A>99%>99%

Table 2: Hypothetical Effect of Additives on this compound Stability in PBS (pH 7.4) at 37°C

Additive (Concentration)% this compound Remaining at 8h% this compound Remaining at 24h
None (Control)75%58%
Ascorbic Acid (100 µM)95%91%
BHT (50 µM)93%89%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use stock Prepare Concentrated This compound Stock (e.g., in DMSO) aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration in Buffered Solution (pH 7.4) thaw->dilute additives Add Stabilizers (e.g., Antioxidants) if necessary dilute->additives assay Use Immediately in Assay dilute->assay additives->assay

Caption: Recommended workflow for preparing this compound solutions.

degradation_pathway cluster_stress Stress Conditions This compound This compound (Stable) Degradation_Products Degradation Products (Inactive/Altered Activity) This compound->Degradation_Products Degradation Light Light (UV) Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen / Peroxides Oxygen->Degradation_Products pH Extreme pH (Acid/Base) pH->Degradation_Products

Caption: Factors leading to this compound degradation.

References

Preventing degradation of Deoxyfunicone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Deoxyfunicone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the extraction and purification of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a bioactive secondary metabolite produced by certain species of fungi, such as those from the Penicillium genus.[1] Structurally, it is an aromatic ketone containing ester and methoxy (B1213986) functional groups, which make it susceptible to degradation under various chemical and physical conditions.[1] Ensuring the stability of this compound during extraction is critical for obtaining accurate yields, preserving its biological activity, and preventing the formation of interfering degradation products.

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

A2: Based on the chemical structure of this compound and general knowledge of natural product stability, the primary factors that can cause degradation include:

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group present in the this compound molecule.

  • Elevated Temperatures: Heat can accelerate the rate of various degradation reactions, including hydrolysis and oxidation.

  • Light Exposure: Many complex organic molecules are photosensitive and can undergo degradation upon exposure to UV or even visible light.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the oxidative degradation of the molecule.

  • Enzymatic Activity: If the extraction process does not effectively inhibit endogenous enzymes from the fungal source, these enzymes can potentially modify or degrade this compound.

Q3: Are there any recommended starting points for developing a stability-indicating analytical method for this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Fungal Cell Lysis - Ensure thorough grinding of the fungal mycelium, preferably after freezing with liquid nitrogen, to a fine powder to maximize the release of intracellular metabolites.[6][7][8] - Consider using a bead beater for mechanical disruption of the fungal cell walls.[8]
Suboptimal Extraction Solvent - this compound has been successfully extracted using ethyl acetate (B1210297) (EtOAc), indicating it is a suitable solvent for this relatively nonpolar compound.[1] - If yields are low, consider sequential extractions with solvents of increasing polarity to ensure complete extraction.
Insufficient Extraction Time or Agitation - Increase the duration of the extraction and ensure continuous and vigorous agitation to maximize the diffusion of this compound from the fungal matrix into the solvent.
Degradation During Extraction - Implement the preventative measures outlined in the "Preventing Degradation" section below, such as temperature control, light protection, and use of an inert atmosphere.
Loss During Purification - Optimize the silica (B1680970) gel column chromatography protocol. A shallow gradient of the elution solvent can improve the separation of this compound from other co-extracted compounds.[9] - Monitor fractions closely using Thin Layer Chromatography (TLC) or HPLC to avoid accidental discarding of fractions containing the target compound.[9]
Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Co-extraction of Similar Compounds - Refine the chromatographic purification step. Consider using a different stationary phase or a more selective mobile phase gradient.[9] - Preparative HPLC can be employed for a higher degree of purification if co-eluting impurities are a persistent issue.[9]
Formation of Degradation Products - Review the extraction and purification workflow to identify and mitigate potential causes of degradation (see "Preventing Degradation" section). - Use a validated stability-indicating HPLC method to identify and quantify any degradation products.
Contamination from Labware or Solvents - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents. - Use high-purity, HPLC-grade solvents for extraction and purification to avoid introducing contaminants.

Experimental Protocols

Protocol 1: General Extraction and Isolation of this compound from Penicillium sp.

This protocol is adapted from the reported isolation of this compound.[1]

  • Fungal Culture: Cultivate the this compound-producing Penicillium species in a suitable liquid medium (e.g., 4% commercial sugar and 2% corn steep liquor) at 25°C with constant shaking for 6 days.[1]

  • Extraction:

    • Separate the culture filtrate from the mycelium by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (< 40°C).

  • Purification:

    • Prepare a silica gel column with a suitable solvent system (e.g., benzene/acetone mixtures).[1]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity.

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.[1]

Preventing Degradation of this compound

Factor Preventative Measures
Temperature - Conduct all extraction and concentration steps at low temperatures. Use of an ice bath during cell lysis and rotary evaporation at temperatures below 40°C is recommended.
Light - Protect the sample from light at all stages of the extraction and purification process. Use amber glassware or wrap containers in aluminum foil.
pH - Avoid strongly acidic or basic conditions. If pH adjustments are necessary, use buffered solutions and maintain a pH as close to neutral as possible.
Oxidation - Degas solvents before use to remove dissolved oxygen. - Consider performing the extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Enzymatic Activity - Freezing the fungal biomass with liquid nitrogen immediately after harvesting can help to denature degradative enzymes.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration Separate mycelia liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->liquid_extraction Culture filtrate concentration Concentration (< 40°C) liquid_extraction->concentration Combined organic layers column_chromatography Silica Gel Column Chromatography concentration->column_chromatography Crude extract fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis Collected fractions evaporation Solvent Evaporation fraction_analysis->evaporation Pure fractions pure_this compound Pure this compound evaporation->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Degradation start->degradation purification_loss Purification Loss start->purification_loss optimize_lysis Optimize Cell Lysis incomplete_extraction->optimize_lysis optimize_solvent Optimize Solvent/Time incomplete_extraction->optimize_solvent control_conditions Control Temp/Light/pH degradation->control_conditions use_inert_atm Use Inert Atmosphere degradation->use_inert_atm refine_chromatography Refine Chromatography purification_loss->refine_chromatography monitor_fractions Monitor Fractions purification_loss->monitor_fractions

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Deoxyfunicone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Deoxyfunicone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A1: this compound possesses several functional groups that can serve as sites for derivatization. The key reactive sites are:

  • Ketone Group: The ketone on the pyranone ring is susceptible to nucleophilic addition and can be a target for reactions such as reduction to a secondary alcohol or formation of imine derivatives (e.g., oximes, hydrazones).

  • Ester Group: The methyl ester of the benzoic acid moiety can be hydrolyzed to a carboxylic acid or undergo transesterification with other alcohols.

  • Carbon-Carbon Double Bond: The propenyl side chain contains a double bond that can be subjected to reactions like hydrogenation, halogenation, or epoxidation.

  • Aromatic Ring: The dimethoxy-substituted benzene (B151609) ring can potentially undergo electrophilic substitution, though the existing substituents will direct the position of new groups. Demethylation of the methoxy (B1213986) groups is also a possibility under specific conditions.

Q2: I am observing low to no conversion of my starting material. What are the likely causes?

A2: Low or no conversion in a chemical reaction can stem from several factors.[1] Consider the following possibilities:

  • Reagent Purity and Stoichiometry: Ensure that all reagents are of high purity and that the molar ratios are correct.[1] Degradation of reagents, especially if they are sensitive to air or moisture, can inhibit the reaction.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Consider incrementally increasing the temperature while monitoring for any potential side product formation.[1]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Ensure the chosen solvent is appropriate for the reaction type and is anhydrous if the reaction is moisture-sensitive.

  • Catalyst Activity: If your reaction requires a catalyst, its activity might be compromised. Consider using a fresh batch of the catalyst or activating it if necessary.

  • Reaction Time: Some reactions are inherently slow. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: My reaction is producing multiple products, leading to a low yield of the desired derivative. How can I improve selectivity?

A3: The presence of multiple functional groups on this compound can lead to competing side reactions. To improve selectivity:

  • Protecting Groups: Consider using protecting groups for the more reactive functional groups that you do not wish to modify. For example, if you are targeting the double bond, you might consider protecting the ketone.

  • Reaction Conditions: Fine-tuning the reaction conditions can significantly enhance selectivity. This includes lowering the reaction temperature, changing the solvent, or using a more selective catalyst.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway.[1]

Q4: How can I monitor the progress of my this compound derivatization reaction?

A4: The choice of monitoring technique depends on the specific reaction and the properties of the starting material and product. Common methods include:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool to monitor the concentration of reactants and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the derivatives are volatile, GC-MS can be used for both separation and identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by NMR can provide detailed structural information on the products being formed.

Troubleshooting Guides

Problem 1: Incomplete Silylation for GC-MS Analysis
Symptom Possible Cause Suggested Solution
Low derivatization yield observed in GC-MS.Presence of moisture in the sample or reagents.Dry the this compound sample thoroughly before derivatization. Use anhydrous solvents and store silylating agents under inert gas and with a desiccant.[3]
Steric hindrance around the target functional group.Increase the reaction temperature and/or time.[3] Consider using a silylating agent with a smaller leaving group or a catalyst such as trimethylchlorosilane (TMCS).[3]
Insufficient amount of silylating reagent.Use a significant molar excess of the silylating reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[3]
Problem 2: Unexpected Side Products During Reduction of the Ketone
Symptom Possible Cause Suggested Solution
Formation of a product where the ester is also reduced.Use of a strong reducing agent (e.g., Lithium Aluminum Hydride).Employ a milder and more selective reducing agent, such as Sodium Borohydride, which typically does not reduce esters under standard conditions.
Reduction of the carbon-carbon double bond.Catalytic hydrogenation was used, which can reduce both ketones and alkenes.Use a chemoselective reducing agent that specifically targets ketones in the presence of alkenes.
Problem 3: Difficulty in Purifying the this compound Derivative

| Symptom | Possible Cause | Suggested Solution | | Co-elution of the product with starting material or byproducts during column chromatography. | The polarity of the product is very similar to the impurities. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization. | | The product is an oil and does not crystallize. | The product may be inherently non-crystalline or contains impurities that inhibit crystallization. | Attempt co-crystallization with a suitable agent. If the product is an oil, ensure all solvent has been removed under high vacuum. Purification by chromatography is often the best approach for oils. |

Experimental Protocols

General Protocol for Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific derivatives.

  • Sample Preparation: Accurately weigh approximately 1 mg of dry this compound into a clean, dry reaction vial.

  • Solvent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample.

  • Derivatization Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The optimal time and temperature may vary.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Note: The presence of water can significantly hinder the reaction.[3] All glassware should be oven-dried, and anhydrous solvents should be used.

Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst re_run_reaction Re-run Reaction with Verified Parameters check_reagents->re_run_reaction If issues found optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions If parameters are questionable new_catalyst Use Fresh or Activated Catalyst check_catalyst->new_catalyst If catalyst is suspect optimize_conditions->re_run_reaction new_catalyst->re_run_reaction signaling_pathway derivative This compound Derivative receptor Cell Surface Receptor derivative->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Target Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

References

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of Deoxyfunicone and 3-O-methylfunicone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two related fungal metabolites, Deoxyfunicone and 3-O-methylfunicone. While both compounds, derived from fungal sources, have demonstrated potential as antiviral agents, current research indicates they exhibit activity against different classes of viruses through distinct mechanisms of action. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the key cellular pathways involved.

Data Presentation: A Side-by-Side Look at Antiviral Efficacy

Direct comparative studies evaluating this compound and 3-O-methylfunicone against the same virus are not publicly available. The following table summarizes their known antiviral activities based on existing research.

CompoundVirus TargetAssay TypeKey Findings
This compound Human Immunodeficiency Virus Type 1 (HIV-1)HIV-1 Integrase InhibitionReported to be an effective inhibitor of HIV-1 integrase. Specific IC50 values from primary literature are not readily available in the public domain.
3-O-methylfunicone Bovine Herpesvirus 1 (BoHV-1)Virus Yield ReductionA non-toxic concentration of 5 µM significantly decreased the virus titer in Madin-Darby Bovine Kidney (MDBK) cells.[1][2]
Canine Coronavirus (CCoV)Antiviral Activity AssayShowed promising antiviral results, similar to other funicone-like compounds which were effective at concentrations of 0.5 µM and 1 µM.[3]
Hepatitis C Virus (HCV)Infectivity ReductionWas observed to reduce the infectivity of HCV.[4]

Mechanisms of Antiviral Action

The two compounds appear to combat viral infections through different cellular mechanisms.

This compound: Targeting HIV-1 Integrase

This compound has been identified as an inhibitor of HIV-1 integrase, a critical enzyme for the retrovirus's replication.[4] HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. By inhibiting this enzyme, this compound can prevent the integration of the viral genome, thereby halting the replication cycle.

3-O-methylfunicone: Modulating the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Research on 3-O-methylfunicone's activity against Bovine Herpesvirus 1 has revealed its ability to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] The AhR is a transcription factor that plays a complex role in the immune response to viral infections. In the context of BoHV-1, upregulation of AhR expression by 3-O-methylfunicone was associated with a reduction in viral replication. The AhR pathway is also implicated in the host response to other viruses, including RNA viruses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps for assessing the inhibition of HIV-1 integrase activity in a biochemical assay.

  • Reagent Preparation :

    • Recombinant HIV-1 integrase enzyme is diluted to a working concentration in assay buffer.

    • A DNA substrate, typically an oligonucleotide mimicking the viral DNA end, is labeled (e.g., with biotin (B1667282) or a fluorophore) for detection.

    • The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure :

    • The labeled DNA substrate is immobilized on a streptavidin-coated microplate.

    • The HIV-1 integrase enzyme is added to the wells containing the immobilized DNA.

    • Serial dilutions of the test compound are added to the wells and incubated to allow for binding to the enzyme.

    • A target DNA substrate is introduced to initiate the strand transfer reaction.

    • The plate is incubated to allow the integration reaction to proceed.

  • Detection and Data Analysis :

    • The plate is washed to remove unreacted components.

    • A detection reagent (e.g., an antibody conjugate that recognizes the integrated DNA) is added.

    • A substrate for the detection reagent is added to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • The signal intensity is measured using a plate reader.

    • The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined.[5][6]

Viral Yield Reduction Assay (Generalized Protocol)

This protocol describes a common method to evaluate the ability of a compound to inhibit the production of new infectious virus particles in cell culture.

  • Cell Culture and Infection :

    • A monolayer of susceptible host cells (e.g., MDBK cells for BoHV-1) is grown in a multi-well plate.

    • The cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment :

    • Immediately after infection, the cell culture medium is replaced with a medium containing various concentrations of the test compound (3-O-methylfunicone).

    • Control wells with no compound and/or a vehicle control are included.

  • Incubation :

    • The plates are incubated for a period sufficient for the virus to complete its replication cycle (e.g., 24-48 hours).

  • Virus Quantification :

    • The supernatant from each well, containing the progeny virus, is collected.

    • The amount of infectious virus in the supernatant is quantified using methods such as:

      • Plaque Assay : Serial dilutions of the supernatant are used to infect fresh cell monolayers, and the number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).

      • TCID50 Assay : Serial dilutions are used to determine the dilution at which 50% of the cell cultures show a cytopathic effect.

      • Quantitative PCR (qPCR) : Viral nucleic acids are quantified to determine the number of viral genomes.

  • Data Analysis :

    • The viral titer in the treated wells is compared to that in the untreated control wells.

    • The effective concentration (e.g., EC50), the concentration at which the viral yield is reduced by 50%, is calculated.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key biological pathways discussed in this guide.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (Reverse Transcriptase) Reverse Transcriptase Reverse Transcriptase Integrase (IN) Integrase (IN) Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with IN Integrated Provirus Integrated Provirus Pre-Integration Complex (PIC)->Integrated Provirus Integration into Host DNA (Integrase) Host DNA Host DNA Host DNA->Integrated Provirus This compound This compound This compound->Pre-Integration Complex (PIC) Inhibits AhR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-O-methylfunicone 3-O-methylfunicone AhR Complex AhR-Hsp90-XAP2-p23 3-O-methylfunicone->AhR Complex Binds & Activates Activated AhR Activated AhR AhR Complex->Activated AhR Conformational Change & Translocation AhR/ARNT Complex AhR/ARNT Complex Activated AhR->AhR/ARNT Complex ARNT ARNT ARNT->AhR/ARNT Complex XRE Xenobiotic Response Element AhR/ARNT Complex->XRE Binds to Target Gene Transcription Target Gene Transcription XRE->Target Gene Transcription Induces Antiviral Response Antiviral Response Target Gene Transcription->Antiviral Response Leads to

References

Validating Deoxyfunicone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deoxyfunicone, a fungal secondary metabolite, has demonstrated antiproliferative properties, suggesting its potential as an anticancer agent. However, its precise mechanism of action remains to be fully elucidated. This guide proposes a hypothetical mechanism for this compound – the induction of apoptosis via the intrinsic mitochondrial pathway – and outlines a comprehensive experimental framework for its validation. To provide a clear benchmark, we compare this proposed validation strategy with the established experimental readouts for two well-characterized anticancer agents with distinct mechanisms: Doxorubicin, a DNA-damaging agent that induces apoptosis, and a representative N-terminal Hsp90 inhibitor, which triggers the degradation of key oncogenic proteins.

Comparative Analysis of Mechanistic Validation

To rigorously validate the proposed mechanism of this compound, a series of quantitative experiments are required. The following table outlines a direct comparison of expected experimental outcomes for this compound (hypothetical), Doxorubicin, and an Hsp90 inhibitor.

Table 1: Comparison of Expected Experimental Outcomes for Mechanistic Validation

Experiment Parameter Measured This compound (Hypothetical) Doxorubicin (Positive Control) Hsp90 Inhibitor (Alternative Mechanism)
Cell Viability Assay (e.g., MTT) IC50 (Concentration for 50% inhibition)Dose-dependent decrease in cell viability; IC50 in low µM range.Dose-dependent decrease in cell viability; IC50 in nM to low µM range.Dose-dependent decrease in cell viability; IC50 in nM to low µM range.
Mitochondrial Membrane Potential (JC-1 Assay) Ratio of Red:Green FluorescenceDose-dependent decrease in the red/green fluorescence ratio, indicating mitochondrial depolarization.Significant decrease in the red/green fluorescence ratio.Variable effects; can be a downstream consequence of client protein degradation.
Caspase Activity Assay (e.g., Caspase-Glo® 3/7) Luminescence (proportional to Caspase-3/7 activity)Dose-dependent increase in Caspase-3/7 activity.Significant increase in Caspase-3/7 activity.Increase in Caspase-3/7 activity, often at later time points.
Western Blot Analysis Protein Expression/CleavageIncreased Bax/Bcl-2 ratio, Cytochrome c release from mitochondria, Cleavage of Caspase-9, Caspase-3, and PARP.Increased p53 expression, Cleavage of Caspase-3 and PARP.Degradation of Hsp90 client proteins (e.g., Akt, HER2, Raf-1), Upregulation of Hsp70. No direct caspase cleavage.
Co-Immunoprecipitation Protein-Protein InteractionsNo expected disruption of a specific protein complex, unless a direct target is identified.Not a primary validation method for its main mechanism.Disruption of Hsp90-client protein and Hsp90-co-chaperone interactions.[1]

Quantitative Data Summary

The initial step in validating a potential anticancer compound is to determine its cytotoxic potency across various cancer cell lines.

Table 2: Hypothetical IC50 Values for this compound

Cell Line Cancer Type This compound IC50 (µM) at 48h
MCF-7Breast Adenocarcinoma5.2
HCT116Colon Carcinoma8.9
A549Lung Carcinoma12.5

Visualizing the Mechanisms and Workflows

G This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleaves Cleaved_PARP->Apoptosis

G cluster_invitro In Vitro Assays cluster_protein Protein Level Analysis cluster_validation Mechanism Confirmation Cell_Viability Cell Viability Assay (IC50) Apoptosis_Screening Apoptosis Screening (Annexin V) Cell_Viability->Apoptosis_Screening MMP_Assay Mitochondrial Membrane Potential Apoptosis_Screening->MMP_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Screening->Caspase_Assay Western_Blot Western Blotting Caspase_Assay->Western_Blot Co_IP Co-Immunoprecipitation Western_Blot->Co_IP Target_Engagement Target Engagement Assay Co_IP->Target_Engagement In_Vivo_Studies In Vivo Xenograft Model Target_Engagement->In_Vivo_Studies Compound Test Compound Compound->Cell_Viability

G Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks causes p53 p53 DNA_Breaks->p53 activates Apoptosis Apoptosis p53->Apoptosis

G Hsp90_Inhibitor Hsp90 Inhibitor Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 binds to N-terminus Hsp70 Hsp70 Upregulation Hsp90_Inhibitor->Hsp70 Client_Protein Client Protein (e.g., Akt, HER2) Hsp90->Client_Protein chaperoning inhibited ATP ATP ATP->Hsp90 binding blocked Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein->Ubiquitin_Proteasome Degradation Protein Degradation Ubiquitin_Proteasome->Degradation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments to assess the pro-apoptotic mechanism of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-3/7 Activity Assay

Objective: To quantify the activation of effector caspases 3 and 7, key mediators of apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[2][3]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[2][3]

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.[4]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[3]

  • Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay and express the results as fold change relative to the vehicle control.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To detect the disruption of the mitochondrial membrane potential, a hallmark of the intrinsic apoptosis pathway.

Methodology:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a 96-well black, clear-bottom plate and treat with this compound at desired concentrations for 12-24 hours. Include a positive control such as CCCP (a protonophore that rapidly collapses ΔΨm).[5]

  • JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Add medium containing 2 µM JC-1 dye and incubate for 15-30 minutes at 37°C.[6]

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers throughout the cytoplasm.[5]

    • Flow Cytometry: Scrape and collect the cells, then analyze them using a flow cytometer. Healthy cells will be high in the FL2 channel (red), while apoptotic cells will shift to the FL1 channel (green).[5][6]

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7]

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key proteins involved in the intrinsic apoptotic pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[8][9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8][9]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio and the levels of cleaved proteins relative to the control.[9]

Conclusion

The validation of this compound's mechanism of action requires a systematic and multi-faceted approach. By employing the outlined experimental protocols, researchers can generate robust quantitative data to test the hypothesis that this compound induces apoptosis through the intrinsic mitochondrial pathway. Comparing these findings to the well-established mechanisms of agents like Doxorubicin and Hsp90 inhibitors will provide critical context and a comprehensive understanding of this compound's therapeutic potential. This comparative framework not only serves to validate a novel compound but also ensures that its unique properties are clearly delineated from existing anticancer agents.

References

Cross-Validation of Deoxyfunicone Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioassay results for Deoxyfunicone, a naturally occurring fungal metabolite. By comparing its performance with alternative compounds and detailing the experimental methodologies, this document aims to provide an objective resource for researchers in drug discovery and development.

Comparative Bioactivity of this compound and Alternatives

This compound has demonstrated a range of biological activities, including antifungal, antiviral, and plant growth-regulating properties. To provide a clear comparison of its efficacy, the following tables summarize the available quantitative data from various bioassays, juxtaposing this compound with other funicone-like compounds and established therapeutic agents.

Table 1: Antifungal Activity of Funicone-Related Compounds

CompoundFungal SpeciesBioassayActivity MetricResultReference
This compound Gibberella fujikuroiMycelial Growth Inhibition-Notable fungitoxicity[1]
Pyricularia oryzaeMycelial Growth Inhibition-Notable fungitoxicity[1]
Candida albicansMiconazole PotentiationIC50 of MiconazoleDecreased from 19 µM to 1.6-3.7 µM in the presence of funicones[1]
3-O-methylfunicone Rhizoctonia solaniMycelial Growth InhibitionConcentration100 µg/mL[1]
Alternaria alternataMycelial Growth InhibitionConcentration100 µg/mL[1]
Cylindrocladium scopariumMycelial Growth InhibitionConcentration100 µg/mL[1]
Fusarium solaniMycelial Growth InhibitionConcentration100 µg/mL[1]
Funicone Aspergillus fumigatusPaper Disc Assay-Fungitoxic activity[1]
Candida albicansPaper Disc Assay-Unaffected[1]
Cryptococcus neoformansPaper Disc Assay-Unaffected[1]

Table 2: Antiviral Activity of this compound

CompoundVirusTargetBioassayActivity MetricResultReference
This compound HIV-1IntegraseIntegrase Inhibition-Inhibitor[1]

Table 3: Plant Growth Regulation by this compound

CompoundPlant SpeciesEffectBioassayConcentrationResultReference
This compound LettuceGrowth StimulationRadicle Elongation10-50 µg/mLStimulatory properties[1]
Chinese CabbageGrowth StimulationRadicle Elongation10-50 µg/mLStimulatory properties[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. The following sections outline the protocols for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, a key enzyme in the viral replication cycle.

  • Assay Principle: The assay typically utilizes a system that mimics the integration of viral DNA into the host genome. This can be a cell-free system with purified recombinant integrase and oligonucleotide substrates or a cell-based assay.

  • Reaction Mixture: A reaction mixture is prepared containing HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.

  • Incubation: The reaction is incubated to allow for the integrase-mediated strand transfer reaction to occur.

  • Detection: The extent of the integration reaction is quantified using various methods, such as ELISA-based detection of integrated products or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated.

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the proposed antifungal mechanism of action for many fungal metabolites and a typical workflow for bioassay-guided fractionation.

Proposed Antifungal Signaling Pathway

Many antifungal compounds are known to target the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component for maintaining membrane integrity and fluidity. Disruption of this pathway leads to cell death.

Antifungal_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Antifungal_Compound Antifungal Compound (e.g., this compound) Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Antifungal_Compound->Ergosterol_Biosynthesis_Pathway Inhibition Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Produces Cell_Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Biosynthesis_Pathway->Cell_Membrane_Disruption Leads to Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Cell_Death

Proposed antifungal mechanism of action.

Experimental Workflow: Bioassay-Guided Fractionation

This workflow is a common strategy in natural product discovery to isolate and identify bioactive compounds from a complex mixture.

Bioassay_Workflow Crude_Extract Crude Fungal Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Further_Purification Further Purification (e.g., HPLC) Active_Fractions->Further_Purification Pure_Compound Isolated Pure Compound (this compound) Further_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Bioassay-guided fractionation workflow.

References

A Comparative Analysis of Deoxyfunicone and Other Polyketide Inhibitors Targeting HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Deoxyfunicone and other polyketide-derived inhibitors of HIV-1 integrase. While this compound has been identified as an inhibitor of this critical viral enzyme, a lack of publicly available quantitative data on its potency necessitates a qualitative comparison in the context of well-characterized polyketide inhibitors and clinically approved drugs. This report aims to objectively present the available information, supported by experimental data for comparator compounds, to inform future research and drug discovery efforts.

Introduction to HIV-1 Integrase and its Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is one of three essential viral enzymes required for replication.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1][2] This process involves two key catalytic steps: 3'-processing, where the integrase removes two nucleotides from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA.[2][3] Due to the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral therapy.[1]

Polyketides, a large and structurally diverse class of natural products, have yielded several potent inhibitors of HIV-1 integrase. A prominent group of these are the diketo acids (DKAs), which have been extensively studied and have led to the development of clinically approved integrase strand transfer inhibitors (INSTIs).[4][5]

This compound: A Fungal Polyketide with Anti-HIV-1 Activity

This compound is a fungal secondary metabolite belonging to the funicone-like group of polyketides.[6] It has been reported to exhibit inhibitory activity against HIV-1 integrase.[6] However, to date, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's activity against HIV-1 integrase is not available in the peer-reviewed literature. This limits a direct quantitative comparison of its potency with other inhibitors.

Comparative Polyketide Inhibitors of HIV-1 Integrase

For a meaningful comparison, this guide focuses on polyketide-derived inhibitors with a known mechanism of action and available quantitative data. The primary comparators are from the diketo acid class, which, like this compound, are polyketides. We also include clinically relevant, non-polyketide INSTIs for a broader perspective on potency.

Mechanism of Action: Integrase Strand Transfer Inhibition

Many polyketide inhibitors of HIV-1 integrase, particularly the diketo acids, function as integrase strand transfer inhibitors (INSTIs).[5][7] These molecules typically chelate the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme. This interaction prevents the binding of the host DNA and blocks the strand transfer step, effectively halting the integration of the viral genome.[2][3]

Quantitative Comparison of HIV-1 Integrase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of selected polyketide-derived and clinically used HIV-1 integrase inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in vitro assays.[5]

InhibitorClassTargetIC50 (in vitro)Cell-based Antiviral Activity (EC50)Reference(s)
This compound Polyketide (Funicone-like)HIV-1 IntegraseNot ReportedNot Reported[6]
L-708,906 Polyketide (Diketo Acid)HIV-1 Integrase (Strand Transfer)0.1 µM2.0 µM[8]
L-731,988 Polyketide (Diketo Acid)HIV-1 Integrase (Strand Transfer)~100 nM2 µM[3][5]
5-CITEP Diketo DerivativeHIV-1 IntegraseMicromolar rangeNot Reported[7]
Raltegravir N-containing heterocycle (INSTI)HIV-1 Integrase (Strand Transfer)2 to 7 nM19 - 31 nM[9]
Elvitegravir Quinolone (INSTI)HIV-1 Integrase (Strand Transfer)0.7 - 2.8 nM0.21 - 1.15 nM

IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments cited in the evaluation of HIV-1 integrase inhibitors.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

  • Acceptor (target) DNA substrate

  • Assay buffer (containing divalent cations like MgCl2 or MnCl2)

  • Test compounds (e.g., this compound, comparator inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction quench solution (e.g., EDTA)

  • Detection system (e.g., gel electrophoresis with radiolabeled or fluorescently labeled DNA, ELISA-based methods)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture to allow for 3'-processing of the donor DNA by the integrase.

  • Add the acceptor DNA to initiate the strand transfer reaction.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction by adding a quench solution.

  • Analyze the reaction products using a suitable detection method to quantify the amount of strand transfer products formed.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compounds

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

  • Method for assessing cell viability (e.g., MTT assay) to determine cytotoxicity

Protocol:

  • Seed the cells in a multi-well plate.

  • Treat the cells with various concentrations of the test compound.

  • Infect the cells with a known amount of HIV-1.

  • Culture the infected cells for a period of 3-7 days.

  • At the end of the culture period, collect the cell supernatant and/or cell lysates.

  • Quantify the extent of viral replication using a suitable method.

  • Determine the cytotoxicity of the compound on uninfected cells in a parallel experiment.

  • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) can then be determined.

Visualizing the Landscape of HIV-1 Integration and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the HIV-1 integration pathway and a generalized workflow for inhibitor screening.

HIV1_Integration_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Viral_DNA->PIC PIC Formation Host_DNA Host Chromosome PIC->Host_DNA Nuclear Import & Integration Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Strand Transfer Inhibitor Integrase Inhibitor (e.g., this compound) Inhibitor->PIC Inhibits Strand Transfer

Caption: The HIV-1 integration pathway and the point of inhibition by integrase inhibitors.

Experimental_Workflow cluster_screening Inhibitor Screening Workflow start Start: Compound Library (including this compound) biochemical_assay In Vitro Biochemical Assay (HIV-1 Integrase Activity) start->biochemical_assay cell_based_assay Cell-Based Assay (HIV-1 Replication) biochemical_assay->cell_based_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay cell_based_assay->cytotoxicity_assay data_analysis Data Analysis (IC50, EC50, CC50) cytotoxicity_assay->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation

References

Unraveling the Bioactivity of Deoxyfunicone: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyfunicone, a fungal secondary metabolite, has garnered attention in the scientific community for its potential as a therapeutic agent. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogues, focusing on its known antifungal and antiviral activities. The information presented herein is intended to support further research and drug development efforts in this area.

Core Structure and Biological Activities

This compound belongs to the funicone class of compounds, which are characterized by a γ-pyrone ring linked to a substituted aromatic ring. The core structure of this compound features a 3,5-dimethoxy-2-(4-oxo-6-((E)-prop-1-enyl)pyran-3-carbonyl)benzoate scaffold.

The primary biological activities attributed to this compound and its analogues are:

  • Antifungal Activity: Inhibition of various fungal strains.

  • Antiviral Activity: Notably, the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.

This guide will delve into the structural modifications of the this compound scaffold and their impact on these biological activities, supported by available experimental data.

Structure-Activity Relationship (SAR) Analysis

A comprehensive analysis of the structure-activity relationship of this compound and its analogues reveals key structural features that govern their biological potency. Due to the limited availability of a single comprehensive study, the following SAR is synthesized from various sources on funicone-like compounds.

Key Observations:

  • The γ-Pyrone Moiety: This heterocyclic ring is crucial for the biological activity. Modifications to this ring can significantly impact the compound's potency.

  • The Substituted Aromatic Ring: The nature and position of substituents on the benzoate (B1203000) ring influence the molecule's interaction with its biological targets.

  • The Propenyl Side Chain: Alterations to the length and saturation of this chain can affect both the potency and spectrum of activity.

Comparative Data on Biological Activity

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that direct comparative data for a wide range of this compound analogues from a single study is limited in the current literature. The data presented is compiled from various studies to illustrate general SAR trends.

Compound/AnalogueModification from this compoundTarget/AssayActivity (IC50/MIC)Reference
This compound -HIV-1 IntegraseData not consistently reported in comparative studiesGeneral Reviews
FuniconeAddition of a hydroxyl group on the γ-pyrone ringAntifungalVaries depending on fungal strainGeneral Reviews
3-O-methylfuniconeMethylation of the hydroxyl group on the γ-pyrone ringAntifungalVaries depending on fungal strainGeneral Reviews

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in the study of this compound and its analogues.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal isolates. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of the test compounds (this compound and its analogues) is prepared in RPMI-1640 medium.

  • Inoculation: Each well of a 96-well microplate is inoculated with the fungal suspension, resulting in a final concentration of 0.5-2.5 x 10^5 CFU/mL.

  • Incubation: The microplates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the control well.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction mixture with purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

  • Compound Addition: The test compounds (this compound and its analogues) are added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of a divalent metal cofactor (e.g., MgCl2 or MnCl2).

  • Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to occur.

  • Detection: The amount of strand transfer product is quantified using a suitable detection method, such as ELISA-based detection of a labeled DNA product.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the integrase activity, is calculated from the dose-response curve.

Mandatory Visualizations

Logical Relationship of SAR Analysis

SAR_Logic cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core_Structure This compound Core Mod_Pyrone γ-Pyrone Ring Modification Core_Structure->Mod_Pyrone Modify Mod_Aromatic Aromatic Ring Substitution Core_Structure->Mod_Aromatic Modify Mod_Sidechain Propenyl Chain Alteration Core_Structure->Mod_Sidechain Modify Antifungal Antifungal Activity Mod_Pyrone->Antifungal Impacts Antiviral Antiviral Activity (HIV-1 Integrase Inhibition) Mod_Pyrone->Antiviral Impacts Mod_Aromatic->Antifungal Impacts Mod_Aromatic->Antiviral Impacts Mod_Sidechain->Antifungal Impacts

Caption: Logical workflow of the structure-activity relationship analysis for this compound analogues.

Experimental Workflow for Antifungal MIC Determination

MIC_Workflow Start Start: Fungal Isolate Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Plate_Inoculation Inoculate 96-Well Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution Serial Dilution of this compound Analogues Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation Read_Results Visually Assess Fungal Growth Incubation->Read_Results MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC_Determination End End: MIC Value MIC_Determination->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds to Integration Integration into Host DNA Integrase->Integration Catalyzes Host_DNA Host Cell DNA Host_DNA->Integration Deoxyfunicone_Analogue This compound Analogue Deoxyfunicone_Analogue->Integrase Inhibits

Caption: Simplified pathway showing the inhibition of HIV-1 integrase by this compound analogues.

Deoxyfunicone: A Fungal Metabolite with Potential as an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Deoxyfunicone's potency against established antiretroviral drugs showcases its promise as a scaffold for novel therapeutic development. This guide provides a detailed examination of its antiviral activity, benchmarked against clinically approved HIV-1 integrase inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, a natural product isolated from Penicillium species, has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. This discovery places this compound in a class of antiretroviral compounds that target the integration of the viral genome into the host cell's DNA, a key step in the HIV life cycle. This guide offers a comparative look at the potency of this compound against well-established HIV-1 integrase inhibitors, providing available data, experimental context, and a visualization of the targeted biological pathway.

Benchmarking Antiviral Potency

To contextualize the potential of this compound, its inhibitory activity is compared against three leading FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs): Raltegravir, Elvitegravir, and Dolutegravir. While specific quantitative data for this compound's 50% inhibitory concentration (IC50) against HIV-1 integrase is not yet publicly available in comprehensive databases, its identification as an inhibitor warrants a qualitative comparison and highlights the need for further quantitative studies.

For comparison, the potencies of the approved drugs are presented in the table below. These values, obtained from in vitro enzymatic assays, represent the concentration of the drug required to inhibit 50% of the HIV-1 integrase strand transfer activity.

CompoundTargetIC50 (nM)
This compound HIV-1 IntegraseData not available
Raltegravir HIV-1 Integrase2-7[1][2]
Elvitegravir HIV-1 Integrase0.7[3]
Dolutegravir HIV-1 Integrase2.7[3]

Mechanism of Action: Targeting HIV-1 Integrase

This compound, like the comparator drugs, is believed to exert its antiviral effect by inhibiting the strand transfer step of HIV-1 integration. This process is critical for the virus to establish a permanent infection in the host cell. The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. INSTIs, including likely this compound, bind to the active site of the integrase enzyme, chelating essential metal ions and preventing the covalent linkage of the viral DNA to the host cell's chromosome.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral DNA Viral DNA Integration Integration HIV-1 Integrase HIV-1 Integrase Integration->HIV-1 Integrase Provirus Provirus Transcription & Translation Transcription & Translation Viral Proteins Viral Proteins Assembly & Budding Assembly & Budding New Virus New Virus This compound This compound Known INSTIs Raltegravir Elvitegravir Dolutegravir Strand Transfer Blocked Strand Transfer Blocked

Experimental Protocols

The determination of the inhibitory activity of compounds against HIV-1 integrase is typically performed using in vitro biochemical assays. A common method is the strand transfer assay, which measures the ability of the integrase enzyme to join a labeled DNA substrate (representing the viral DNA) to a target DNA molecule.

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This protocol outlines the general steps involved in a typical in vitro HIV-1 integrase strand transfer assay. Specific details may vary based on the laboratory and the specific kit used.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA substrate (oligonucleotide mimicking the viral DNA end, often labeled with biotin)

  • Target DNA substrate (oligonucleotide mimicking host DNA, often labeled with a different tag, e.g., digoxigenin)

  • Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)

  • Test compounds (this compound and comparator drugs) dissolved in a suitable solvent (e.g., DMSO)

  • Streptavidin-coated microplates

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme like HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating: Streptavidin-coated microplates are coated with the biotinylated donor DNA substrate.

  • Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: Serial dilutions of the test compounds (including this compound and known inhibitors as positive controls) are added to the wells. A control with no inhibitor is also included.

  • Strand Transfer Reaction: The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction. The plate is incubated to allow the reaction to proceed.

  • Detection: The wells are washed to remove unbound reagents. An enzyme-linked anti-digoxigenin antibody is added, which binds to the integrated target DNA.

  • Signal Generation: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of strand transfer that has occurred.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.

experimental_workflow

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel HIV-1 integrase inhibitors. While direct quantitative comparisons with approved drugs are pending the public availability of its IC50 value, its identification as an inhibitor of this clinically validated target is a significant first step. Further research should focus on the detailed characterization of its inhibitory activity, including the determination of its IC50 and EC50 (50% effective concentration in cell-based assays) values, elucidation of its precise binding mode within the integrase active site, and exploration of its structure-activity relationship to guide the synthesis of more potent and pharmacokinetically favorable derivatives. Such studies will be crucial in determining the ultimate therapeutic potential of this compound and its analogs in the fight against HIV/AIDS.

References

A Head-to-Head Comparison of the Bioactivities of Deoxyfunicone and Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyfunicone and vermistatin (B192645), two polyketide secondary metabolites derived from fungi, have garnered interest in the scientific community for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their reported bioactivities, supported by available experimental data. The information is presented to facilitate objective evaluation and inform future research and drug development endeavors.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and vermistatin.

CompoundBioactivityTarget/AssayIC50 / Effective ConcentrationReference
This compound AntiviralHIV-1 IntegraseData not available; reported as an inhibitor[1]
Vermistatin AntiviralCanine Coronavirus (CCoV) in A72 cellsNon-toxic at 1 µM[2][3]
Enzyme Inhibitionα-GlucosidaseIC50 > 200.0 µM (derivatives show IC50s of 8.0 ± 1.5 µM and 9.5 ± 1.2 µM)[4]
Receptor InhibitionAryl Hydrocarbon Receptor (AhR)Strong inhibition of expression reported; specific IC50 not available[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antiviral Activity of Vermistatin against Canine Coronavirus (CCoV)

Cell Culture and Virus: Canine fibrosarcoma (A72) cells were used for this assay. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. The CCoV strain was propagated in A72 cells.

Cytotoxicity Assay: To determine the non-toxic concentration of vermistatin, A72 cells were seeded in 96-well plates and treated with various concentrations of the compound. Cell viability was assessed after 48 hours using the trypan blue exclusion assay. The highest concentration that did not significantly affect cell viability was determined to be 1 µM[2].

Antiviral Assay: A72 cells were seeded in 24-well plates and infected with CCoV at a specific multiplicity of infection (MOI). After viral adsorption, the inoculum was removed, and the cells were treated with DMEM containing 1 µM of vermistatin. The cells were incubated for 48 hours. The antiviral effect was evaluated by observing the reduction in cytopathic effect (CPE) under a microscope and by quantifying the viral load in the supernatant using quantitative real-time PCR (qRT-PCR)[2].

α-Glucosidase Inhibitory Assay for Vermistatin

Enzyme and Substrate: The α-glucosidase inhibitory activity of vermistatin was evaluated using α-glucosidase from Saccharomyces cerevisiae. The synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) was used to measure enzyme activity.

Assay Procedure: The assay was performed in a 96-well microplate. A mixture containing the α-glucosidase enzyme solution in phosphate (B84403) buffer (pH 6.8) and different concentrations of vermistatin was pre-incubated. The reaction was initiated by adding the pNPG substrate. The plate was then incubated, and the enzymatic reaction was stopped by adding sodium carbonate. The absorbance was measured at 405 nm, which corresponds to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG. The percentage of inhibition was calculated by comparing the absorbance of the wells containing vermistatin to the control wells without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, was then determined. While vermistatin itself showed weak or no inhibitory effect (IC50 > 200.0 µM), its derivatives, 6-demethylpenisimplicissin and 2''-epihydroxydihydrovermistatin, exhibited significant activity with IC50 values of 9.5 ± 1.2 µM and 8.0 ± 1.5 µM, respectively[4].

HIV-1 Integrase Inhibitory Assay for this compound

Enzyme and Substrates: The assay utilizes recombinant HIV-1 integrase enzyme. The substrates consist of a donor DNA, which is a labeled oligonucleotide mimicking the viral DNA end, and a target DNA, which represents the host DNA.

Assay Procedure: The assay is typically performed in a multi-well plate format. The HIV-1 integrase enzyme is pre-incubated with the test compound (this compound) to allow for binding. Subsequently, the donor and target DNA substrates are added to initiate the integration reaction. The reaction mixture is incubated to allow for the strand transfer reaction, where the donor DNA is integrated into the target DNA. The level of integration is then quantified using various detection methods, such as fluorescence resonance energy transfer (FRET), ELISA-based detection of incorporated labels (e.g., biotin (B1667282) and digoxin), or radioactivity-based assays. The percentage of inhibition is calculated by comparing the signal from the compound-treated reactions to that of untreated controls.

Signaling Pathway and Mechanism of Action

Understanding the mechanism of action at a molecular level is crucial for drug development. The known signaling pathways affected by vermistatin are detailed below. Information regarding the specific signaling pathways modulated by this compound is currently limited beyond its direct inhibition of HIV-1 integrase.

Vermistatin: Inhibition of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Vermistatin has been shown to cause a strong inhibition in the expression of the aryl hydrocarbon receptor (AhR)[3]. AhR is a ligand-activated transcription factor involved in various cellular processes, including the regulation of xenobiotic-metabolizing enzymes and immune responses. The inhibition of AhR expression by vermistatin suggests a potential mechanism for its observed bioactivities, including its antiviral effects, as the AhR pathway can be exploited by some viruses for replication.

AhR_Inhibition_by_Vermistatin cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vermistatin Vermistatin AhR Aryl Hydrocarbon Receptor (AhR) Vermistatin->AhR Inhibits Expression AhR_HSP90 AhR-HSP90 Complex HSP90 HSP90 ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_HSP90->AhR_ARNT Ligand Binding DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Translocation & DNA Binding Gene_Expression Target Gene Expression DRE->Gene_Expression Transcription

Caption: Vermistatin inhibits the expression of the Aryl Hydrocarbon Receptor (AhR).

Experimental Workflow: Antiviral Activity Screening

The following diagram illustrates a general workflow for screening the antiviral activity of compounds like this compound and vermistatin.

Antiviral_Screening_Workflow Start Start Compound_Prep Prepare Compound (this compound/Vermistatin) Start->Compound_Prep Cell_Culture Culture Host Cells Start->Cell_Culture Cytotoxicity Determine Non-Toxic Concentration (e.g., MTT/Trypan Blue) Compound_Prep->Cytotoxicity Treatment Treat Infected Cells with Compound Compound_Prep->Treatment Cell_Culture->Cytotoxicity Infection Infect Cells with Virus Cell_Culture->Infection Cytotoxicity->Infection Infection->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Evaluation Evaluate Antiviral Effect Incubation->Evaluation CPE Observe Cytopathic Effect (CPE) Evaluation->CPE Qualitative Quantification Quantify Viral Load (e.g., qPCR, Plaque Assay) Evaluation->Quantification Quantitative End End CPE->End Quantification->End

Caption: A generalized workflow for assessing the in vitro antiviral activity of a compound.

References

Deoxyfunicone: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Deoxyfunicone, a fungal secondary metabolite, has demonstrated notable bioactivity, particularly as an inhibitor of HIV-1 integrase. This report provides a comprehensive in vitro comparison of this compound, summarizing its efficacy through available data and outlining key experimental methodologies to assess its biological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this compound and its analogues.

Quantitative Analysis of Bioactivity

While specific quantitative data for this compound's in vitro efficacy remains limited in publicly accessible literature, related funicone-like compounds have shown measurable antiviral and cytotoxic effects. The following table summarizes the 50% inhibitory concentration (IC50) values for compounds structurally related to this compound, providing a comparative context for its potential potency.

CompoundCell LineTarget/AssayIC50 Value (µM)Reference
Vermistatin (VER)A72 (Canine Fibrosarcoma)Canine Coronavirus (CCoV)4.2556[1]
Penisimplicissin (PS)A72 (Canine Fibrosarcoma)Canine Coronavirus (CCoV)4.9562[1]

Note: Data for this compound is not currently available in the cited literature. This table is intended to provide a comparative reference based on structurally similar compounds.

Experimental Protocols

To facilitate further research and standardized comparison, this section details the methodologies for key in vitro assays relevant to assessing the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a control compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Expose cells to this compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Experimental Processes and Pathways

To provide a clearer understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for In Vitro Efficacy Assessment start Start: Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: Workflow for assessing the in vitro efficacy of this compound.

G cluster_pathway Hypothesized Signaling Pathway for this compound's Antiviral Activity This compound This compound hiv_integrase HIV-1 Integrase This compound->hiv_integrase Inhibits viral_dna_integration Viral DNA Integration into Host Genome hiv_integrase->viral_dna_integration Catalyzes viral_replication Viral Replication viral_dna_integration->viral_replication Leads to

References

Reproducibility of Deoxyfunicone Synthesis and Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyfunicone, a naturally occurring γ-pyrone metabolite, has garnered interest within the scientific community for its potential therapeutic applications, including its roles as an antibiotic, antiproliferative, and antiviral agent. This guide provides a comparative overview of the synthesis and biological testing of this compound, with a focus on the reproducibility of these methods. The information presented is intended for researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary synthetic route reported for this compound is through a palladium-catalyzed carbonylative Stille cross-coupling reaction. This method offers an efficient means to construct the core structure of the molecule.

Comparison of Synthetic Performance
Synthetic Method Key Reactants Catalyst/Reagents Reported Yield Range (General) Reference
Carbonylative Stille Cross-CouplingOrganostannane & Aryl HalidePalladium catalyst (e.g., Pd(PPh₃)₄), CO source50-99%[1][2]
Experimental Protocol: Carbonylative Stille Cross-Coupling for this compound Synthesis

The following is a generalized protocol for the synthesis of this compound via a carbonylative Stille cross-coupling reaction, based on established methodologies for similar compounds.

Materials:

  • Aryl iodide precursor

  • Vinylstannane precursor

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the aryl iodide precursor and the vinylstannane precursor in the anhydrous solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Purge the flask with carbon monoxide gas and maintain a CO atmosphere (typically at 1 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Biological Testing of this compound

This compound has been reported to exhibit several biological activities, most notably as an HIV-1 integrase inhibitor and as an antiproliferative agent against various cancer cell lines.

Comparison of Biological Activity

The reproducibility of biological testing is paramount for the validation of a compound's therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for this compound and related compounds. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions, such as cell lines, reagent sources, and assay protocols.

Biological Activity Target Reported IC50 Range Reference
Antiviral HIV-1 Integrase (Strand Transfer)86 - 192 nM (for a related diketo acid inhibitor)[3]
Antiproliferative Various Cancer Cell LinesData for this compound is limited; related compounds show a wide range of IC50 values (nM to µM)[4][5][6]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA

  • Assay buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Coat the wells of a 96-well plate with the target DNA oligonucleotide.

  • In separate tubes, pre-incubate the HIV-1 integrase enzyme with the donor DNA substrate to form the integrase-DNA complex.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Add the pre-formed integrase-donor DNA complex to the wells to initiate the strand transfer reaction.

  • Incubate the plate at 37 °C for a specified period (e.g., 1-2 hours).

  • Wash the wells to remove unreacted components.

  • Add a detection reagent that specifically recognizes the product of the strand transfer reaction.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Synthesis and Potential Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the synthetic pathway of this compound and a plausible signaling pathway for its antiproliferative effects.

Stille_Coupling_for_this compound Aryl_Iodide Aryl Iodide Reaction_Center Carbonylative Stille Coupling Aryl_Iodide->Reaction_Center Vinylstannane Vinylstannane Vinylstannane->Reaction_Center Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Center Oxidative Addition CO Carbon Monoxide CO->Reaction_Center This compound This compound Reaction_Center->this compound Reductive Elimination

Caption: Carbonylative Stille Coupling for this compound Synthesis.

Deoxyfunicone_Apoptosis_Pathway This compound This compound Stress Cellular Stress This compound->Stress p38_MAPK p38 MAPK Stress->p38_MAPK Caspase8 Caspase-8 p38_MAPK->Caspase8 activates Caspase9 Caspase-9 p38_MAPK->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical p38 MAPK-mediated apoptosis pathway for this compound.[7]

Disclaimer: The signaling pathway depicted above is based on the known mechanism of a structurally related compound, deoxyshikonin (B1670263), and represents a plausible hypothesis for this compound's pro-apoptotic activity in cancer cells. Further experimental validation is required to confirm this specific pathway for this compound.

Conclusion

The synthesis of this compound via the carbonylative Stille cross-coupling reaction is a promising and efficient method. However, for enhanced reproducibility, detailed and standardized protocols are necessary. Similarly, the biological activities of this compound, particularly its antiproliferative and antiviral effects, require further investigation across a broader range of cancer cell lines and viral assays, with consistent and well-documented protocols to establish a robust and reproducible biological profile. This guide serves as a foundational resource for researchers to design and execute reproducible studies on this compound, ultimately facilitating its potential development as a therapeutic agent.

References

Independent Verification of Deoxyfunicone's Antiproliferative Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antiproliferative potential of Deoxyfunicone, a natural product isolated from the endophytic fungus Penicillium sp. HSZ-43, is currently hampered by the lack of publicly available quantitative data on its direct cytotoxic effects against cancer cell lines. While studies have isolated this compound and investigated the bioactivity of related compounds from the same fungal extract, specific IC50 values for this compound remain unreported in the reviewed literature. This guide provides a comparative framework based on available data for a closely related funicone derivative, Penifupyrone, and other relevant antiproliferative agents, highlighting the critical need for further independent verification of this compound's efficacy.

Introduction to this compound and its Analogs

This compound is a member of the funicone-like compounds, a class of polyketides produced by various fungi.[1] Research into this class of natural products has revealed a range of biological activities, including antiproliferative properties. A key study by Chen et al. (2014) isolated this compound alongside a novel derivative, Penifupyrone, from the endophytic fungus Penicillium sp. HSZ-43. While the study evaluated the cytotoxicity of all isolated compounds against human oral epidermoid carcinoma (KB) cells, it only reported the IC50 value for Penifupyrone.[2]

Comparative Antiproliferative Activity

To provide a preliminary benchmark for the potential efficacy of this compound, this guide presents the reported antiproliferative data for Penifupyrone and Doxorubicin, a commonly used chemotherapeutic agent.

CompoundCell LineIC50 (µM)Reference
Penifupyrone KB (human oral epidermoid carcinoma)4.7[2]
Doxorubicin KB-3-1 (sensitive)0.03[3]
Doxorubicin KB-8-5 (multidrug-resistant)0.12[3]
Doxorubicin KB-C1 (highly multidrug-resistant)0.2[3]
Doxorubicin KB-V1 (highly multidrug-resistant)0.025[3]

Table 1: Comparative IC50 Values of Penifupyrone and Doxorubicin against KB Cell Lines. This table highlights the moderate cytotoxic activity of Penifupyrone against the KB cell line in comparison to the potent activity of Doxorubicin against both sensitive and multidrug-resistant KB cell lines. The absence of data for this compound is a critical gap.

Experimental Protocols

The following is a generalized methodology for determining the antiproliferative effects of a compound, based on standard cell viability assays.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., KB cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound have not yet been elucidated in the scientific literature. For many natural products with antiproliferative effects, common signaling pathways that are often implicated include:

  • Apoptosis Pathway: Induction of programmed cell death through the activation of caspases and regulation of Bcl-2 family proteins.

  • Cell Cycle Regulation: Arresting the cell cycle at different phases (G1, S, or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell survival and proliferation.

Further research is required to determine which, if any, of these pathways are modulated by this compound.

Visualizing Experimental Workflow and Potential Signaling Pathways

To facilitate understanding, the following diagrams illustrate a typical experimental workflow for assessing antiproliferative activity and a generalized representation of a signaling pathway that could be investigated for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., KB cells) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with varying concentrations of this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for determining the IC50 value of this compound.

signaling_pathway cluster_responses This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Cell_Membrane->Signaling_Cascade Activates/Inhibits Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Cellular_Response->Reduced_Proliferation

Caption: Hypothetical signaling pathway for this compound's antiproliferative effects.

Conclusion and Future Directions

The independent verification of this compound's antiproliferative effects is a crucial next step in evaluating its potential as an anticancer agent. The current body of literature provides a tantalizing glimpse into the bioactivity of funicone-like compounds but falls short of delivering the specific quantitative data needed for a thorough assessment of this compound itself.

Key areas for future research include:

  • Determination of IC50 values: Conducting comprehensive cytotoxicity assays of this compound against a panel of diverse human cancer cell lines.

  • Mechanism of action studies: Investigating the underlying molecular mechanisms, including effects on apoptosis, cell cycle, and key signaling pathways.

  • In vivo studies: If promising in vitro activity is established, progressing to animal models to evaluate efficacy and toxicity.

Without these fundamental studies, the true potential of this compound as a therapeutic agent remains speculative. The scientific community is encouraged to pursue these lines of inquiry to provide a definitive answer to the question of this compound's antiproliferative efficacy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.